molecular formula C11H14O2 B143332 cis-Methylisoeugenol CAS No. 6379-72-2

cis-Methylisoeugenol

カタログ番号: B143332
CAS番号: 6379-72-2
分子量: 178.23 g/mol
InChIキー: NNWHUJCUHAELCL-PLNGDYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-isomethyleugenol is an isomethyleugenol.
Isoeugenyl methyl ether has been reported in Platostoma africanum, Asarum rigescens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026531
Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

270.50 °C. @ 760.00 mm Hg
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6380-24-1, 93-16-3, 6379-72-2
Record name cis-Methylisoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomethyleugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisoeugenol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-prop-1-enylveratrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLISOEUGENOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16 - 17 °C
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Methylisoeugenol, also known as (Z)-Methylisoeugenol. It covers its chemical and physical properties, synthesis and analytical methodologies, known biological activities, and toxicological profile. The information is intended for professionals in research, development, and academia.

Chemical and Physical Properties

This compound is a phenylpropanoid, a class of organic compounds of plant origin. It is the cis (Z) isomer of methylisoeugenol.[1][2] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (Z)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene[3]
Synonyms (Z)-Methyl isoeugenol (B1672232), cis-Methyl eugenol (B1671780), cis-4-Propenyl veratrole[3][4]
CAS Number 6380-24-1[3][4]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [4][5]
InChI Key NNWHUJCUHAELCL-PLNGDYQASA-N[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[6][7]
Odor Mild, delicate, clove-carnation aroma[2][7]
Boiling Point 270.5 °C at 760 mmHg[6][7]
Melting Point 70.0 °C at 760 mmHg[6][7]
Flash Point 104.5 °C (220.0 °F)[6][7]
Density ~1.05 g/cm³[5][7]
Vapor Pressure 0.011 mmHg at 25.0 °C (est.)[6]
Water Solubility Insoluble (144.8 mg/L at 25 °C est.)[2][7]
Solubility in Organics Soluble in most fixed oils and ethanol[2][7]
logP (Octanol/Water) 2.737 - 3.05[4][5]

Synthesis and Analytical Protocols

Experimental Protocols for Synthesis

Two primary routes for the synthesis of methylisoeugenol are prevalent: the methylation of isoeugenol (a Williamson Ether Synthesis approach) and the isomerization of the more readily available methyl eugenol.

This classic method forms an ether from an organohalide and an alkoxide.[8][9] Here, the hydroxyl group of isoeugenol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Methodology:

  • Deprotonation: Dissolve isoeugenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO). Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., N₂ or Ar). Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sodium isoeugenolate salt.

  • Methylation: Cool the reaction mixture back to 0 °C. Add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents) or dimethyl sulfate (B86663) ((CH₃)₂SO₄, ~1.2 equivalents), dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield methylisoeugenol. The cis and trans isomers may be separated by fractional distillation or preparative chromatography.

Williamson_Ether_Synthesis Isoeugenol Isoeugenol Alkoxide Sodium Isoeugenolate (Alkoxide Intermediate) Isoeugenol->Alkoxide 1. Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Methylisoeugenol Methylisoeugenol (cis/trans mixture) Alkoxide->Methylisoeugenol 2. SN2 Attack MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Methylisoeugenol Purification Purification (Chromatography) Methylisoeugenol->Purification 3. Workup & Purify cis_MIE This compound Purification->cis_MIE

Figure 1: Williamson Ether Synthesis workflow for Methylisoeugenol.

This method involves the rearrangement of the double bond from the terminal (allyl) position in methyl eugenol to the internal (propenyl) position to form methylisoeugenol. This is typically achieved using a strong base or a transition metal catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl eugenol (1 equivalent) in a high-boiling point solvent such as ethylene (B1197577) glycol or use solvent-free conditions.

  • Catalyst Addition: Add a catalytic amount of a transition metal complex (e.g., [RuCl₂(PPh₃)₃]) or a strong base (e.g., potassium hydroxide, KOH).[10][11] For base-catalyzed isomerization, a phase-transfer catalyst may also be used.[4]

  • Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and reflux for several hours.[4] The reaction can also be facilitated by microwave irradiation to reduce reaction times.[5] Monitor the reaction by GC-MS or TLC.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting mixture of cis- and trans-methylisoeugenol by column chromatography or distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as essential oils.

Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the linear range of the instrument (e.g., 1-100 µg/mL). If analyzing a complex matrix like a biological fluid or foodstuff, a prior extraction (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.[3][12]

  • GC Separation:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the concentration.

    • Oven Program: An initial temperature of 70°C held for 2-3 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.[13] This program should be optimized to ensure separation from its trans-isomer and other components.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Key fragment ions for methylisoeugenol include m/z 178 (M+), 163, 147, and 107.

Biological Activity and Signaling Pathways

While specific research on the biological activity of this compound is limited, significant data exists for the closely related phenylpropanoids, isoeugenol and eugenol. This information provides a strong basis for predicting its potential mechanisms of action.

Antimicrobial Activity

Eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[6][14] The primary proposed mechanism involves the disruption of the microbial cell membrane.

Mechanism of Action: The lipophilic nature of these phenylpropanoids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This interaction increases membrane fluidity and permeability, leading to a non-disruptive, detergent-like effect.[6] The consequence is a loss of ion gradients, leakage of essential intracellular components, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.[6] Although this compound has a methoxy (B1213986) group instead of a free hydroxyl group (which is thought to be important for isoeugenol's activity), its lipophilicity suggests it may still interact with and perturb microbial membranes.

Anti-inflammatory Activity

Phenylpropanoids found in essential oils are well-documented for their anti-inflammatory properties.[15] The mechanism is largely attributed to their ability to modulate key inflammatory signaling pathways, particularly NF-κB and MAPK.

Affected Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[16][17] Phenylpropanoids are known to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[15]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade activated by inflammatory stimuli.[16] Phosphorylation of these kinases leads to the activation of transcription factors (like AP-1) that also drive the expression of inflammatory mediators. There is significant crosstalk between the MAPK and NF-κB pathways. Phenylpropanoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting downstream inflammatory responses.[18]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive complex) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation MIE This compound MIE->MAPK_cascade Inhibits (Phosphorylation) MIE->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription Cytokines Pro-inflammatory Mediators Genes->Cytokines Translation LPS LPS LPS->TLR4 Stimulus

Figure 2: Potential anti-inflammatory signaling pathways targeted by this compound.

Toxicology and Safety

The toxicological profile of this compound is not extensively studied, but data from related compounds provide guidance.

Table 3: Toxicological Data for Methylisoeugenol and Related Compounds

CompoundTestSpeciesRouteValueSource(s)
(Z)-MethylisoeugenolLD₅₀MouseIntraperitoneal535 mg/kg[6]
Methylisoeugenol (isomer mixture)LD₅₀RatOral2500 mg/kg[8]
Methylisoeugenol (isomer mixture)LD₅₀RabbitDermal>5 g/kg[8]

Metabolism and Carcinogenicity: The metabolism of propenylbenzenes like methylisoeugenol is a key area of toxicological interest. Studies on related compounds suggest that they can be metabolized via pathways that may lead to the formation of reactive intermediates capable of binding to DNA, which is a mechanism of concern for potential carcinogenicity.[19] However, the carcinogenic potential of this compound itself has not been established. It is handled as a research chemical and appropriate safety precautions should be taken.

References

The Natural Occurrence of cis-Methylisoeugenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol (B121967), also known as (Z)-methylisoeugenol, is a naturally occurring phenylpropanoid found in a variety of plant species. As a volatile organic compound, it contributes to the characteristic aroma of many essential oils. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence across different species and within various plant organs. Furthermore, this document outlines the biosynthetic pathway leading to its formation and provides detailed experimental protocols for its extraction, identification, and quantification. This information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of plant species, often as a component of their essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part analyzed. The following tables summarize the quantitative data available in the scientific literature on the occurrence of this compound and its isomers in various plants.

Table 1: Quantitative Occurrence of Methylisoeugenol (cis and trans isomers) in Various Plant Species

Plant SpeciesFamilyPlant PartCompoundConcentrationReference(s)
Acorus calamusAraceaeRhizome(Z)-Methylisoeugenol17.70% of essential oil[1]
Acorus calamusAraceaeLeaf(Z)-Methylisoeugenol36.40% of essential oil[1]
Daucus carotaApiaceaeMature LeavesMethylisoeugenolDominant phenylpropene[2]
Illicium verum (Star Anise)SchisandraceaeFruitMethylisoeugenol0.32% of essential oil[3]
Myristica fragrans (Nutmeg)MyristicaceaeSeedMethylisoeugenolNaturally occurring[4]
Pimenta dioica (Allspice)MyrtaceaeFruit/LeafMethylisoeugenolNaturally occurring[4]
Syzygium aromaticum (Clove)MyrtaceaeLeafMethylisoeugenolPresent[5]
Zingiber officinale (Ginger)ZingiberaceaeRhizomeMethylisoeugenolNaturally occurring[4]
Ocimum basilicum (Sweet Basil)LamiaceaePlantMethylisoeugenolDetected[3][4]
Cinnamomum verum (Ceylon Cinnamon)LauraceaeLeafMethylisoeugenolPresent[4][5]
Platostoma africanumLamiaceae-Isoeugenyl methyl etherReported[6]
Asarum rigescensAristolochiaceae-Isoeugenyl methyl etherReported[6]
Croton malamboEuphorbiaceaeBarkMethylisoeugenolMain component of essential oil[3]
Zingiber zerumbetZingiberaceaeRhizomeMethylisoeugenolMain component of essential oil[3]
Hedychium coronariumZingiberaceaeRhizomeMethylisoeugenolMain component of essential oil[3]
Etlingera cevugaZingiberaceaeRhizomeMethylisoeugenolMain component of essential oil[3]

Note: The term "Methylisoeugenol" in some literature may refer to a mix of cis and trans isomers unless specified otherwise.

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid phenylalanine. The biosynthesis of isoeugenol, the direct precursor of methylisoeugenol, is part of the broader phenylpropanoid pathway. The final step in the formation of methylisoeugenol involves the methylation of isoeugenol.

The key enzymes involved in the latter stages of this pathway, as elucidated in species like Daucus carota, are eugenol/isoeugenol synthase (EGS/IGS) and S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (E(I)OMT).[2]

Below is a diagram illustrating the simplified biosynthetic pathway leading to this compound.

Biosynthetic_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate Isoeugenol Isoeugenol Coniferyl_Acetate->Isoeugenol IGS cis_Methylisoeugenol This compound Isoeugenol->cis_Methylisoeugenol E(I)OMT Experimental_Workflow Plant_Material Plant Material (e.g., Rhizomes, Leaves) Grinding Grinding/Powdering (if dried) Plant_Material->Grinding Extraction Extraction Grinding->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Solvent_Extraction->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Analysis Analysis Drying->Analysis GC_MS GC-MS Analysis Analysis->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

References

A Technical Guide to the Biosynthesis of Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisoeugenol is a naturally occurring phenylpropanoid found in numerous plant essential oils. It is valued for its aromatic properties and is a subject of interest for its various biological activities. This technical guide provides an in-depth overview of the core biosynthetic pathway of methylisoeugenol, a branch of the general phenylpropanoid pathway. It details the enzymatic steps from the precursor L-phenylalanine to the final product, consolidates quantitative enzyme kinetic data, and presents detailed experimental protocols for the study of this pathway. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to the Phenylpropanoid Pathway

The biosynthesis of methylisoeugenol originates from the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of thousands of secondary metabolites. This pathway converts the aromatic amino acid L-phenylalanine into a variety of essential compounds, including lignin, flavonoids, coumarins, and the phenylpropenes, which include eugenol (B1671780) and isoeugenol (B1672232).[1] The initial steps, often referred to as the "gateway," transform phenylalanine into 4-coumaroyl-CoA, a critical branch-point intermediate.[1] From this point, a series of enzymatic modifications channels intermediates toward specific classes of compounds. The formation of methylisoeugenol involves a specific branch that utilizes the monolignol intermediate, coniferyl alcohol.

The Core Biosynthetic Pathway of Methylisoeugenol

The dedicated pathway to methylisoeugenol proceeds through three primary enzymatic steps following the formation of coniferyl alcohol from the general phenylpropanoid pathway. The key substrate transformations are: Coniferyl Alcohol → Coniferyl Acetate (B1210297) → Isoeugenol → Methylisoeugenol .

It is important to note that isoeugenol exists as two stereoisomers: cis-(Z) and trans-(E).[2] Current research and enzyme characterization, particularly for Isoeugenol Synthase (IGS), have primarily identified the formation of trans-isoeugenol (also referred to as (E)-isoeugenol).[3] While cis-isoeugenol (B1225279) is found in nature, a specific synthase that exclusively produces this isomer has not been characterized. The pathway described herein leads to isoeugenol, with the understanding that the trans isomer is the predominantly documented enzymatic product.

Enzymatic Steps and Mechanisms
  • Step 1: Acetylation of Coniferyl Alcohol

    • Enzyme: Coniferyl Alcohol Acyltransferase (CFAT or CAAT)

    • Substrates: Coniferyl Alcohol, Acetyl-CoA

    • Product: Coniferyl Acetate

    • Mechanism: CFAT, a member of the BAHD acyltransferase family, catalyzes the transfer of an acetyl group from Acetyl-CoA to the hydroxyl group of coniferyl alcohol.[4][5] This acetylation is a critical step that prepares the molecule for the subsequent reductive reaction.

  • Step 2: Formation of Isoeugenol

    • Enzyme: Isoeugenol Synthase (IGS)

    • Substrate: Coniferyl Acetate

    • Cofactor: NADPH

    • Product: Isoeugenol

    • Mechanism: IGS is an NADPH-dependent reductase belonging to the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family.[6] It catalyzes the reductive removal of the acetate group from coniferyl acetate to form the propenyl side chain of isoeugenol.[7] The precise positioning of the substrate in the enzyme's active site determines the formation of a propenylphenol (isoeugenol) instead of an allylphenol (eugenol).[8]

  • Step 3: Methylation of Isoeugenol

    • Enzyme: (Iso)eugenol O-methyltransferase (IEMT or EOMT)

    • Substrates: Isoeugenol, S-adenosyl-L-methionine (SAM)

    • Product: Methylisoeugenol

    • Mechanism: IEMT catalyzes the final step, transferring a methyl group from the universal methyl donor SAM to the 4-hydroxyl group of the isoeugenol benzene (B151609) ring, yielding methylisoeugenol.[9]

The complete pathway is visualized in the diagram below.

Caption: The core biosynthetic pathway from Coniferyl Alcohol to cis-Methylisoeugenol.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the methylisoeugenol pathway have been characterized in several plant species. The Michaelis-Menten constant (Kₘ) and other kinetic parameters provide insight into the enzyme's performance. A summary of available quantitative data is presented below.

EnzymePlant SourceSubstrateKₘ (µM)kcat (s⁻¹)VmaxReference
DcE(I)GS1 Daucus carotaConiferyl Acetate247--[10]
IvAIS1 Illicium verumConiferyl Acetate438.4 ± 44.3-8.18 ± 0.30 nmol·s⁻¹·mg⁻¹[11]
IGS1 Petunia hybridaConiferyl Acetate226.11.335.7 nmol·s⁻¹·mg⁻¹[3]
IGS1 Petunia hybridaNADPH73--[3]
DcE(I)OMT1 Daucus carotaIsoeugenol115--[10]
AsIEMT Asarum sieboldiiIsoeugenol900 ± 60-1.32 ± 0.04 nmol·s⁻¹·mg⁻¹[9]

Note: DcE(I)GS1 and IvAIS1 are Isoeugenol Synthase (IGS) orthologs. DcE(I)OMT1 and AsIEMT are (Iso)eugenol O-methyltransferase (IEMT) orthologs.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the core enzymes involved in methylisoeugenol biosynthesis.

Recombinant Enzyme Expression and Purification

This protocol describes a general workflow for obtaining purified, active enzymes for in vitro assays using an E. coli expression system.

Enzyme Purification Workflow start Obtain cDNA for Target Enzyme (e.g., IGS) clone Clone into Expression Vector (e.g., pET with His-tag) start->clone transform Transform into E. coli (e.g., BL21(DE3)) clone->transform culture Grow Culture to OD600 0.6-0.8 transform->culture induce Induce Protein Expression (e.g., IPTG, 16°C overnight) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Cell Lysis (Sonication in Lysis Buffer) harvest->lyse clarify Clarify Lysate by High-Speed Centrifugation lyse->clarify purify Affinity Chromatography (e.g., Ni-NTA resin) clarify->purify analyze Analyze Fractions by SDS-PAGE purify->analyze end Pool Pure Fractions, Dialyze, and Store (-80°C) analyze->end

Caption: General experimental workflow for recombinant enzyme expression and purification.

Protocol Details (based on[12]):

  • Expression:

    • Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged gene of interest (e.g., IGS).

    • Inoculate 1 L of LB broth (with appropriate antibiotic) with an overnight culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

    • Induce protein expression with IPTG (final concentration 0.5 mM).

    • Incubate at a lower temperature (e.g., 16-20°C) for 16-18 hours to improve protein solubility.

  • Purification:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto an equilibrated Ni-NTA affinity column.

    • Wash the column with 10-15 volumes of Wash Buffer (Lysis Buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).

    • Collect fractions and analyze purity via SDS-PAGE. Pool the purest fractions.

    • Perform buffer exchange/dialysis into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

In Vitro Enzyme Assays

A. Coniferyl Alcohol Acyltransferase (CFAT) Assay (based on[4])

  • Reaction Mixture (200 µL total volume):

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • Acetyl-CoA: 140 µM.

    • Coniferyl Alcohol: 120 µM (dissolved in a minimal amount of DMSO if needed[9]).

    • Purified CFAT enzyme: 2-5 µg (56 µL of protein solution).

  • Control: Prepare a parallel reaction using protein from an empty vector purification.

  • Incubation: Incubate at 25-30°C for 15-30 minutes.

  • Quenching: Stop the reaction by adding an equal volume (200 µL) of methanol (B129727).

  • Analysis: Centrifuge the mixture (13,000 rpm, 20 min) to pellet precipitated protein. Analyze the supernatant for coniferyl acetate formation using HPLC or UPLC-MS.

B. Isoeugenol Synthase (IGS) Assay (based on[3][6])

  • Reaction Mixture (100 µL total volume):

    • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5.

    • NADPH: 150 µM.

    • Coniferyl Acetate: 250 µM.

    • Purified IGS enzyme: 1-2 µg.

  • Control: A reaction mixture lacking the enzyme or using heat-inactivated enzyme.

  • Incubation: Incubate at 30°C for 20 minutes.

  • Extraction: Stop the reaction and extract the product by adding 100 µL of ethyl acetate. Vortex vigorously and centrifuge.

  • Analysis: Analyze the ethyl acetate (organic) phase for isoeugenol formation by GC-MS. Alternatively, the reaction can be monitored continuously by spectrophotometry, following the decrease in absorbance at 340 nm due to NADPH oxidation.

C. (Iso)eugenol O-methyltransferase (IEMT) Assay (based on[13][14])

  • Reaction Mixture (50-100 µL total volume):

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • S-adenosyl-L-methionine (SAM): 500 µM.

    • Isoeugenol: 200 µM (dissolved in a minimal amount of DMSO).

    • Purified IEMT enzyme: 1-5 µg.

  • Control: A reaction mixture lacking SAM or the enzyme.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding two volumes of methanol.

  • Analysis: Filter or centrifuge the mixture and analyze the supernatant for methylisoeugenol formation by HPLC or LC-MS/MS. Commercial colorimetric or fluorometric kits are also available that measure the formation of the byproduct S-adenosylhomocysteine (SAH) for continuous monitoring.[10][15]

Metabolite Analysis by HPLC

This protocol provides a general method for the analysis of phenylpropanoids from plant tissue extracts.

  • Extraction:

    • Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract with 1 mL of 80% methanol by vortexing and sonicating for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from ~10% B to 90% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 280 nm, 320 nm).

    • Quantification: Use authentic standards of isoeugenol and methylisoeugenol to create calibration curves for accurate quantification.

Conclusion

The biosynthesis of methylisoeugenol is a well-defined extension of the plant phenylpropanoid pathway, involving a sequential acyltransfer, reduction, and methylation. The core enzymes—CFAT, IGS, and IEMT—have been identified and characterized, providing targets for metabolic engineering and synthetic biology applications. While the enzymatic production of trans-isoeugenol is well-documented, further research is required to elucidate the specific mechanisms or enzymes responsible for the formation of the cis-isomer in nature. The protocols and data compiled in this guide offer a robust framework for researchers to investigate this pathway, explore its regulation, and harness its potential for various scientific and commercial applications.

References

Preliminary Biological Activity of cis-Methylisoeugenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol is a phenylpropanoid compound found in the essential oils of various plants, including Acorus tatarinowii and Paulownia tomentosa.[1] As a natural product, it has drawn interest for its potential biological activities. This technical guide provides a summary of the currently available data on the preliminary biological activities of this compound, with a focus on its antifungal properties. Due to the limited specific research on the cis-isomer, this document also outlines standardized experimental protocols that can be applied to further investigate its bioactivities.

Antifungal Activity

The most notable biological activity reported for this compound is its antifungal potential. However, quantitative data remains sparse in the existing scientific literature.

Quantitative Data on Antifungal Activity

A study investigating the phytotoxicity of compounds from Acorus tatarinowii essential oil reported the following activity for this compound:

CompoundTarget OrganismConcentration% Growth Inhibition
This compoundFusarium oxysporum1 mM24.9%[2]

This single data point suggests a moderate antifungal effect, warranting further investigation to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a broader range of fungal pathogens.

Antibacterial and Insecticidal Activities

Currently, there is a significant gap in the scientific literature regarding the specific antibacterial and insecticidal properties of isolated this compound. While some essential oils containing this compound have demonstrated antibacterial effects, the activity of the pure compound has not been quantified. For instance, the essential oil of Paulownia tomentosa flowers, which contains this compound, showed an MIC of 55% against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[1] However, this activity cannot be attributed to this compound alone.

Similarly, no studies providing quantitative data, such as LD50 or LC50 values, for the insecticidal activity of this compound were identified.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are detailed methodologies for key experimental assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • A suspension of fungal spores or yeast cells is prepared in sterile saline or broth.

    • The suspension is adjusted to a concentration of approximately 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[3]

  • Preparation of Microdilution Plates:

    • A 96-well microtiter plate is used.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium such as RPMI 1640 with L-glutamine buffered with MOPS.

    • Each well will contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Each well is inoculated with 100 µL of the prepared fungal suspension, resulting in a final volume of 200 µL and a final fungal concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[3]

    • Positive (medium with inoculum) and negative (medium only) controls are included.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, serial twofold dilutions of this compound (dissolved in an appropriate solvent and diluted in Mueller-Hinton Broth) are prepared.[5]

    • Each well will contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Each well is inoculated with 100 µL of the standardized bacterial suspension.

    • Control wells (broth with inoculum and broth alone) are included.

    • The plate is incubated at 37°C for 18-24 hours.[6]

  • Determination of MIC and MBC:

    • The MIC is the lowest concentration that inhibits visible bacterial growth.

    • To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no growth is subcultured onto an agar plate.[4]

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.

Insecticidal Activity: Contact and Fumigant Toxicity Assays

These methods are used to assess the insecticidal effects of a compound through direct contact or exposure to its vapor.

Contact Toxicity Assay:

  • Preparation of Test Solutions:

    • Serial dilutions of this compound are prepared in a volatile solvent like acetone.

  • Application:

    • A small, precise volume (e.g., 1 µL) of each dilution is applied topically to the dorsal thorax of the test insects (e.g., adult beetles or flies) using a microapplicator.[7]

    • A control group is treated with the solvent alone.

  • Observation:

    • Treated insects are placed in ventilated containers with a food source.

    • Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

Fumigant Toxicity Assay:

  • Preparation of Exposure Chambers:

    • A filter paper strip is treated with a specific amount of this compound.

    • The treated filter paper is placed in a sealed container (e.g., a glass jar) of a known volume.[7]

  • Exposure:

    • A known number of test insects are placed in a small cage within the sealed container, preventing direct contact with the treated filter paper.

    • A control chamber contains a filter paper treated only with the solvent.

  • Observation:

    • The containers are kept at a controlled temperature and humidity.

    • Mortality is assessed at various time points.

Signaling Pathways and Experimental Workflows

At present, there is no published research detailing the specific signaling pathways or molecular mechanisms of action for this compound's biological activities. To elucidate these, future studies could involve transcriptomics, proteomics, and specific enzyme inhibition assays.

Below are conceptual diagrams representing the general workflows for the described experimental protocols.

experimental_workflow_antifungal_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions plate_setup Inoculate 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Microbial Inoculum prep_inoculum->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation read_mic Visually Determine MIC incubation->read_mic subculture Subculture for MBC (Antibacterial) read_mic->subculture If no growth read_mbc Determine MBC subculture->read_mbc

Caption: Workflow for Broth Microdilution Assay.

experimental_workflow_insecticidal cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity contact_prep Prepare Topical Doses contact_app Apply to Insect Thorax contact_prep->contact_app contact_obs Observe Mortality contact_app->contact_obs end contact_obs->end fumigant_prep Prepare Treated Filter Paper fumigant_exp Expose Insects in Sealed Chamber fumigant_prep->fumigant_exp fumigant_obs Observe Mortality fumigant_exp->fumigant_obs fumigant_obs->end start start->contact_prep start->fumigant_prep

Caption: Workflow for Insecticidal Activity Assays.

The preliminary data on this compound indicates a potential for antifungal activity. However, there is a clear need for more extensive research to fully characterize its biological profile. The standardized protocols provided herein offer a framework for conducting rigorous investigations into its antifungal, antibacterial, and insecticidal properties. Future studies should focus on determining quantitative metrics such as MIC, MBC, and LD50/LC50 values against a diverse range of organisms, as well as elucidating the underlying mechanisms of action and any relevant signaling pathways. Such data will be crucial for evaluating the potential of this compound in drug development and other applications.

References

Toxicological Profile of cis-Methylisoeugenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological screening of cis-Methylisoeugenol, a naturally occurring phenylpropanoid. Due to a notable scarcity of toxicological data specific to the cis-isomer, this document critically synthesizes available information on the closely related compounds isoeugenol (B1672232) (a mixture of cis- and trans-isomers) and methyleugenol. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting key toxicological data, detailing relevant experimental methodologies, and illustrating pertinent biological pathways and workflows. The information is structured to facilitate a thorough understanding of the current state of knowledge and to highlight areas requiring further investigation for a complete safety assessment of this compound.

Introduction

This compound is the methyl ether of cis-isoeugenol, a compound found in various essential oils. It belongs to the family of phenylpropenes, a class of compounds that has garnered significant attention from the scientific and regulatory communities due to the structural alerts for potential toxicity, including carcinogenicity, associated with some of its members. While extensive toxicological data exists for the structurally similar compounds isoeugenol and methyleugenol, specific data on this compound is limited. This guide aims to provide a detailed summary of the available toxicological information, with a clear distinction between data for this compound, isoeugenol (mixture of isomers), and methyleugenol, to inform future research and safety assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6380-24-1[1][2]
Molecular Formula C11H14O2[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 133.0°C (271.4°F)[4]
Solubility Insoluble in glycerine and propylene (B89431) glycol; soluble in most fixed oils and ethanol.[3]
LogP (Octanol/Water Partition Coefficient) 2.737[2]

Toxicological Data

This section summarizes the available quantitative toxicological data. It is important to note the specific substance tested in each study.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose exposure. The primary endpoint is typically the LD50 (lethal dose for 50% of the test population).

Table 2: Acute Toxicity Data

Test SubstanceSpeciesRouteLD50Reference
This compound MouseIntraperitoneal535 mg/kg[5]
Isoeugenol RatOral1560 mg/kg (range 1290-1880 mg/kg)[4]
Isoeugenol Guinea PigOral1410 mg/kg (range 1130-1780 mg/kg)[4]
Isoeugenol RabbitDermal1910 mg/kg[6]
trans-Isoeugenol MouseOral541.5 mg/kg[6]
Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies provide information on target organs and the No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic Toxicity Data

Test SubstanceSpeciesDosing RegimenKey FindingsNOAELReference
Isoeugenyl methyl ether F344/DuCrj Rat (male and female)13-week oral administration (8, 40, 200 mg/kg/day)Main target organ was the liver; hepatocyte hypertrophy observed in males at 200 mg/kg.40 mg/kg/day[7]
Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity Data

Test SubstanceSpeciesDosing RegimenKey FindingsReference
Isoeugenol F344 Rats (50/sex/group)Oral gavage (0, 75, 150, or 300 mg/kg) for 105 weeksClassified as 'Suspected of causing cancer (H351)'.[6]
Methyleugenol F344/N Rats and B6C3F1 Mice2-year gavage study (37, 75, or 150 mg/kg/day)Multisite, multispecies carcinogen. Target organs included liver, stomach, kidney, and mammary gland.[8]
Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). A battery of in vitro and in vivo tests is typically employed.

Table 5: Genotoxicity Data

Test SubstanceAssaySystemMetabolic ActivationResultReference
Isoeugenol Sister-chromatid exchangeCultured human lymphocytes-Significantly increased[4]
Isoeugenol Ames TestSalmonella typhimurium, Escherichia coliWith and withoutNon-mutagenic[4]
Isoeugenol In vivo micronucleus testMouse bone marrow-Negative[6]
Methyleugenol Ames TestSalmonella typhimurium TA100-hSULT1C2With induced-rat S9 MixPositive[9]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. This section outlines the methodologies for key assays relevant to the toxicological screening of this compound.

In Vivo Carcinogenicity Bioassay (Based on NTP TR-551 for Isoeugenol)
  • Test Substance: Isoeugenol (mixture of cis and trans isomers).

  • Species: F344/N rats and B6C3F1 mice.[10]

  • Administration: Gavage.[10]

  • Vehicle: Corn oil.[10]

  • Dose Groups:

    • Rats: 0, 75, 150, or 300 mg/kg body weight.[6]

    • Mice: Doses would be determined by prior toxicity studies.

  • Duration: 105 weeks for rats.[6]

  • Observations:

    • Clinical signs observed twice daily.

    • Body weights recorded weekly for the first 13 weeks and then monthly.

    • Complete necropsy performed on all animals.

    • Histopathological examination of all major organs and any gross lesions.

Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To detect point mutations (base substitutions and frameshifts) in bacterial strains.

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[11]

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer for non-activation plates) are combined.

    • The mixture is added to molten top agar (B569324) and poured onto minimal glucose agar plates.[12]

    • Plates are incubated at 37°C for 48-72 hours.[12]

    • The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies over the background (negative control) level.[11]

In Vitro Micronucleus Test
  • Purpose: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).

  • Cell System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y).[13]

  • Procedure:

    • Cells are exposed to the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without metabolic activation.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[13]

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored microscopically.[14]

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[13]

In Vivo Comet Assay
  • Purpose: To detect DNA strand breaks in individual cells.

  • Species: Typically rodents (rats or mice).

  • Procedure:

    • Animals are treated with the test substance.

    • Tissues of interest (e.g., liver, bone marrow) are collected at various time points after dosing.[15]

    • Single-cell suspensions are prepared and embedded in agarose (B213101) on a microscope slide.

    • Cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).

    • The slides are placed in an electrophoresis chamber with alkaline buffer to unwind the DNA.[16]

    • An electric field is applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Evaluation: The amount of DNA in the comet tail is proportional to the amount of DNA damage.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Toxicological_Screening_Workflow Tox_vitro Tox_vitro Acute Acute Tox_vitro->Acute Informs Starting Doses Subchronic Subchronic Acute->Subchronic Ames Ames MN_vivo MN_vivo Ames->MN_vivo Carcinogenicity Carcinogenicity MN_vivo->Carcinogenicity Positive results may trigger MN_vitro MN_vitro MN_vitro->MN_vivo ChrAb_vitro ChrAb_vitro ChrAb_vitro->MN_vivo HazardID HazardID Carcinogenicity->HazardID Comet Comet Comet->Carcinogenicity Positive results may trigger Subchronic->Carcinogenicity Dose selection Subchronic->HazardID DoseResponse DoseResponse HazardID->DoseResponse Exposure Exposure DoseResponse->Exposure RiskChar RiskChar Exposure->RiskChar

Methyleugenol_Metabolic_Activation ME Methyleugenol Hydroxylation Hydroxylation ME->Hydroxylation CYP450 Hydroxy_ME Hydroxy_ME Hydroxylation->Hydroxy_ME Sulfonation Sulfonation Hydroxy_ME->Sulfonation Sulfoxy_ME Sulfoxy_ME Sulfonation->Sulfoxy_ME Carbocation Carbocation Sulfoxy_ME->Carbocation Spontaneous loss of sulfate DNA_Adducts DNA_Adducts Carbocation->DNA_Adducts Tumor Tumor DNA_Adducts->Tumor

Discussion and Future Directions

The toxicological profile of this compound is largely incomplete. The available data, primarily derived from studies on isoeugenol (a mixture of cis and trans isomers) and the structurally related methyleugenol, suggest potential areas of concern, particularly regarding genotoxicity and carcinogenicity. The positive carcinogenicity findings for both isoeugenol and methyleugenol in rodent studies warrant a cautious approach to the safety assessment of this compound.[6][8]

The metabolic activation pathway of methyleugenol, involving hydroxylation and subsequent sulfonation to form a reactive carbocation capable of forming DNA adducts, is a critical mechanism of its carcinogenicity.[9] It is plausible that this compound could undergo a similar bioactivation pathway, although this has not been experimentally confirmed.

Future research should prioritize the following:

  • Generation of specific toxicological data for this compound: This includes acute, subchronic, and chronic toxicity/carcinogenicity studies.

  • A comprehensive assessment of the genotoxic potential of this compound using a standard battery of in vitro and in vivo assays.

  • Metabolism and toxicokinetic studies to elucidate the metabolic pathways of this compound and determine if it undergoes bioactivation similar to methyleugenol.

  • Comparative studies of the toxicity of cis- and trans-Methylisoeugenol to understand the influence of stereochemistry on the toxicological profile.

Conclusion

References

cis-Methylisoeugenol in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

cis-Methylisoeugenol (B121967), a phenylpropanoid found in various aromatic plants, has garnered significant interest for its potential therapeutic applications, rooted in its long-standing use in traditional medicine. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Introduction

This compound is a naturally occurring organic compound, an isomer of methyl eugenol (B1671780), and is found in the essential oils of various plants, notably those from the Asarum (wild ginger) and Acorus genera.[1] These plants have been a cornerstone of traditional medicine systems worldwide for centuries, employed to treat a wide range of ailments, including pain, inflammation, respiratory conditions, and anxiety.[2][3][4] This guide synthesizes the current scientific understanding of this compound, bridging its traditional uses with modern pharmacological research.

Traditional Medicine Applications

Plants containing methylisoeugenol, such as various Asarum species, have a rich history in traditional medicine across Asia, Europe, and North America.[2] Traditional preparations often utilize the rhizomes and roots of these plants.

Traditional Preparation Methods:

  • Decoction: Boiling the plant material, typically the roots, in water to extract the active compounds. This method is commonly used for internal ailments.

  • Infusion: Steeping the plant material in hot water. A warm infusion of wild ginger has been traditionally used to induce sweating and as an emmenagogue.[5]

  • Powder: The dried rhizomes are ground into a fine powder. Dosages in some traditional practices range from 0.25 to 0.5 grams per dose.

  • Tincture: Macerating the plant material in alcohol to create a concentrated liquid extract. A common preparation involves a 1:5 weight-to-volume ratio in 40% ethanol (B145695), with a typical dosage of 10-15 drops.

  • Poultice: A paste made from the powdered root, often mixed with a carrier like beeswax, applied externally to the chest for respiratory ailments.

These preparations have been traditionally used to treat conditions such as toothaches, coughs, asthma, sinusitis, rheumatism, and digestive issues.[3]

Pharmacological Activities and Quantitative Data

Scientific investigations have begun to validate many of the traditional uses of plants containing methylisoeugenol, revealing a spectrum of pharmacological activities. While much of the research has been conducted on the more abundant (E)-isomer or on isoeugenol (B1672232) in general, the findings provide a strong basis for the therapeutic potential of the cis-isomer.

Anxiolytic and Antidepressant Effects

(E)-methyl isoeugenol has demonstrated significant anxiolytic and antidepressant-like properties in animal models.[6] These effects are believed to be mediated, at least in part, through the serotonergic system.

Compound Activity Model Dosage/Concentration Key Findings Reference
(E)-MethylisoeugenolAnxiolytic-likeElevated Plus Maze (EPM), Light-Dark Box (LDB) in mice250 mg/kgIncreased time spent in open arms/light compartment. Effect blocked by 5-HT1A antagonist WAY100635.[6]
(E)-MethylisoeugenolAntidepressant-likeForced Swimming Test (FST) in mice250 mg/kgReduced immobility time. Effect reversed by serotonin (B10506) depletion.[6]
(E)-MethylisoeugenolSedativePentobarbital-induced sleep in mice250 and 500 mg/kgPotentiated the hypnotic effect of sodium pentobarbital.[6]
This compoundToxicologicalMice (intraperitoneal)LD50 = 535 mg/kgProvides an indication of acute toxicity.[7]
Anticancer Activity

Eugenol and its derivatives, including methylisoeugenol, have shown promise as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]

Compound Activity Cell Line Dosage/Concentration Key Findings Reference
Methyl eugenol (in combination with myricetin (B1677590) and cisplatin)Enhanced anticancer activityHeLa (cervical cancer)60 µMSynergistically enhanced cancer cell growth inhibition, induced apoptosis, and arrested cells in the G0/G1 phase.[8]
EugenolAntiproliferativeCaco-2, SW-620 (colorectal cancer)800 µMInhibited cell viability and induced cell cycle arrest.[9]
Eugenol derivativesReduced tumor weightMice with fibrosarcoma20, 40, and 80 mg/kg BWAll tested benzoxazine (B1645224) and aminomethyl derivatives of eugenol reduced tumor weight.[10]
Anti-inflammatory Properties

The anti-inflammatory effects of isoeugenol are linked to its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Compound Activity Model Dosage/Concentration Key Findings Reference
IsoeugenolInhibition of NO productionLPS-stimulated RAW 264.7 macrophagesDose-dependentMarkedly inhibited nitric oxide (NO) production and iNOS expression.
IsoeugenolInhibition of NF-κBLPS-stimulated RAW 264.7 macrophagesNot specifiedInhibited NF-κB transcriptional activity and DNA binding by preventing the nuclear translocation of p65.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound and related compounds can be attributed to their interaction with several key cellular signaling pathways.

Serotonergic Pathway (Anxiolytic/Antidepressant Effects)

The anxiolytic effects of (E)-methyl isoeugenol are strongly linked to its interaction with the serotonergic system, specifically the 5-HT1A receptor.

anxiolytic_pathway This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Agonist Activity Neuronal_Inhibition Neuronal Inhibition 5-HT1A_Receptor->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: Proposed serotonergic pathway for the anxiolytic effects of this compound.

PI3K/Akt and Apoptosis Pathways (Anticancer Effects)

Eugenol and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and the activation of caspases. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation.

anticancer_pathway This compound This compound PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Inhibition Bax_up Bax (pro-apoptotic) Up-regulation This compound->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) Downregulation PI3K_Akt_Pathway->Bcl2_down Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer mechanism of this compound via PI3K/Akt inhibition and apoptosis induction.

NF-κB Pathway (Anti-inflammatory Effects)

Isoeugenol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IκBα_Degradation IκBα Degradation Inflammatory_Stimuli->IκBα_Degradation This compound This compound This compound->IκBα_Degradation Inhibition NF_kB_Translocation NF-κB Nuclear Translocation IκBα_Degradation->NF_kB_Translocation Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2, Cytokines) NF_kB_Translocation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory action of this compound through inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification of this compound from Plant Material

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Dried Plant Material (e.g., Asarum rhizomes) Grinding Grind to a coarse powder Plant_Material->Grinding Extraction_Step Soxhlet Extraction (with methanol (B129727) or ethanol) Grinding->Extraction_Step Filtration Filter the extract Extraction_Step->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Quantification Quantification of This compound GC_MS->Quantification

Caption: Workflow for the extraction and quantification of this compound.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., rhizomes of Asarum species) in the shade and grind into a coarse powder.

  • Solvent Extraction: Perform a Soxhlet extraction with a suitable solvent such as methanol or ethanol for approximately 8-12 hours.[11]

  • Filtration and Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • GC-MS Analysis:

    • Sample Preparation: Dilute a small amount of the crude extract in an appropriate solvent (e.g., acetone (B3395972) or hexane).

    • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: An exemplary oven temperature program starts at 50-60°C, holds for a few minutes, then ramps up to 280-300°C.

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample in split mode.

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV.

    • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard and by searching mass spectral libraries (e.g., NIST, WILEY).[12] Quantification can be achieved by creating a calibration curve with a pure standard.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Protocol:

  • Animals: Use male Swiss mice or other appropriate rodent models.

  • Drug Administration: Administer this compound (e.g., 250 mg/kg, intraperitoneally or orally) or vehicle control to the animals 30-60 minutes before the test. A positive control, such as diazepam, should also be included.

  • Apparatus: The elevated plus maze (EPM) consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Procedure: Place each mouse individually at the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

In Vitro Anticancer Activity (MTT Assay for Cell Viability)

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/Akt Pathway Modulation

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of this compound on pathway activation.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine and growing scientific validation for its therapeutic potential. Its demonstrated anxiolytic, anticancer, and anti-inflammatory properties, mediated through well-defined signaling pathways, make it a compelling candidate for further drug development.

Future research should focus on:

  • Isomer-specific activity: Conducting more studies specifically on the cis-isomer to delineate its unique pharmacological profile compared to the trans-isomer and the parent compound, isoeugenol.

  • Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

  • Clinical trials: Progressing the most promising findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in humans for specific indications.

  • Toxicological studies: Performing comprehensive toxicological assessments to establish safe dosage ranges for therapeutic use, paying close attention to potential concerns associated with related compounds found in traditional source plants, such as aristolochic acid in some Asarum species.[5]

By continuing to explore the scientific basis of this traditionally used compound, the research community can unlock its full potential for the development of novel and effective therapies.

References

Identifying cis-Methylisoeugenol in Essential Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying cis-Methylisoeugenol in essential oils. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to accurately analyze this compound in complex botanical matrices. This document outlines the natural occurrence of this compound, details analytical approaches with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), and presents quantitative data and experimental protocols in a clear, structured format.

Introduction to this compound

This compound, a phenylpropanoid, is a naturally occurring compound found in a variety of essential oils. Its presence and concentration can influence the aromatic profile and potential biological activity of these oils. Accurate identification and quantification are crucial for quality control, standardization of essential oil-based products, and for research into their pharmacological properties.

Physicochemical Properties of Methylisoeugenol:

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Floral, reminiscent of tuberose, spicy
Boiling Point 263°C
Flash Point 113°C
Solubility Soluble in fixed oils and paraffin (B1166041) oil

Natural Occurrence of this compound

This compound has been identified in several essential oils, often alongside its trans-isomer. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method.

Table 1: Quantitative Data of Methylisoeugenol in Various Essential Oils

Essential OilPlant Part(Z)- or this compound ConcentrationAnalytical MethodReference
Acorus calamusRhizomes4.26%GC-MS
Acorus calamusLeaves2.0 - 4.9%GC-MS
Acorus calamusLeavesPresent (unquantified)GC-MS[1]
Cymbopogon flexuosus (Lemongrass)-39.11% (in a specific variant)GC-MS[2]
Star Anise (Illicium verum)-Present (unquantified)GC-MS[3]
Cinnamon (Cinnamomum sp.)LeafPresent (unquantified)GC-MS[3]
Mastic (Pistacia lentiscus)AbsolutePresent (unquantified)-[3]
Damask Rose (Rosa x damascena)-Present in some varieties (unquantified)-[3]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed technique for the separation, identification, and quantification of volatile compounds like this compound in the complex mixtures of essential oils.[4]

Experimental Workflow

The general workflow for the analysis of this compound in essential oils using GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result essential_oil Essential Oil Sample dilution Dilution in a suitable solvent (e.g., Hexane, Ethanol) essential_oil->dilution injection Injection into GC separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) identification Compound Identification (Comparison with Mass Spectral Libraries - NIST, Wiley) data_acquisition->identification quantification Quantification (Peak Area Integration) identification->quantification report Report: Presence and Concentration of this compound

GC-MS analysis workflow for this compound.
Detailed Experimental Protocol

This protocol is a synthesized guideline based on common practices for the analysis of phenylpropanoids in essential oils.[5][6][7] Researchers should optimize these parameters for their specific instrumentation and samples.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethanol, or dichloromethane) to a concentration of approximately 1-10% (v/v).

  • For quantitative analysis, prepare a series of calibration standards of pure this compound in the same solvent. An internal standard (e.g., n-alkanes) can also be added for improved accuracy.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50 to 1:100 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 - 1.2 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of phenylpropanoids.

    • Example: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 60-70 °C, hold for 2-5 minutes.

    • Ramp Rate 1: 3-5 °C/min to 200 °C.

    • Ramp Rate 2 (optional): 10-20 °C/min to 250-280 °C, hold for 5-10 minutes. (Note: The temperature program should be optimized to achieve good separation of cis- and trans-Methylisoeugenol from other components.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: 40-550 amu.

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis:

  • Identification:

    • Compare the obtained mass spectrum of the peak of interest with reference spectra in commercial libraries such as NIST and Wiley.

    • Confirm the identification by comparing the calculated Retention Index (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

  • Quantification:

    • Determine the concentration of this compound by integrating the area of its corresponding peak in the total ion chromatogram (TIC).

    • For accurate quantification, use a calibration curve generated from the analysis of the prepared standards.

Logical Relationship for Compound Identification

The identification of this compound relies on a two-pronged approach: matching the mass spectrum and comparing the retention index. This provides a high degree of confidence in the identification.

Compound Identification Logic cluster_data Experimental Data cluster_reference Reference Data cluster_comparison Comparison cluster_confirmation Confirmation mass_spectrum Acquired Mass Spectrum match_spectrum Spectral Match mass_spectrum->match_spectrum retention_index Calculated Retention Index (RI) match_ri RI Match retention_index->match_ri library_spectrum Mass Spectral Library (NIST, Wiley) library_spectrum->match_spectrum literature_ri Literature Retention Index Values literature_ri->match_ri identification Positive Identification of This compound match_spectrum->identification match_ri->identification

Logical workflow for confident compound identification.

Conclusion

The identification and quantification of this compound in essential oils are critical for both quality assessment and scientific research. The methodologies outlined in this guide, with a primary focus on GC-MS, provide a robust framework for the accurate analysis of this compound. Adherence to detailed experimental protocols and a logical approach to data interpretation are paramount for obtaining reliable and reproducible results. This will ultimately contribute to a better understanding of the chemical composition of essential oils and their potential applications in various fields, including pharmaceuticals and fragrance development.

References

Potential Pharmacological Effects of cis-Methylisoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically investigating the pharmacological effects of cis-Methylisoeugenol are limited. Much of the available research has been conducted on its trans-isomer, (E)-methylisoeugenol, or on "methylisoeugenol" without specifying the isomeric form. This guide synthesizes the available information, clearly indicating when the data is not specific to the cis-isomer, to provide a comprehensive overview of the potential pharmacological landscape of this compound.

Introduction

This compound, also known as (Z)-methyl isoeugenol (B1672232), is a phenylpropanoid compound found as a minor constituent in various essential oils.[1] Structurally similar to other pharmacologically active phenylpropanoids like eugenol (B1671780) and its trans-isomer, this compound presents a subject of interest for potential therapeutic applications. This technical guide aims to provide a detailed overview of the current understanding of its pharmacological properties, drawing from studies on the compound itself where available, and from closely related molecules to infer potential activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
CAS Number 6380-24-1[2]
Appearance Not explicitly stated for cis-isomer; methyl isoeugenol is a colorless to pale yellow liquid.
logP (o/w) 3.050 (estimated)[3]
Water Solubility 144.8 mg/L @ 25 °C (estimated)[3]

Potential Pharmacological Effects

Direct pharmacological studies on this compound are scarce. However, research on its trans-isomer and the broader "methylisoeugenol" provides insights into potential areas of biological activity.

Neurological Effects

A study on (E)-methyl isoeugenol (the trans-isomer) demonstrated anxiolytic and antidepressant-like properties in mice.[4] The observed effects were suggested to be mediated through the serotonergic pathway , as they were blocked by the 5-HT1A receptor antagonist WAY100635 and reversed by the serotonin (B10506) depletor p-chlorophenylalanine (PCPA).[4] While these findings are specific to the trans-isomer, they suggest that this compound may also possess psychoactive properties worthy of investigation.

Toxicology

The acute toxicity of "methylisoeugenol" has been evaluated in mice. The intraperitoneal LD50 was determined to be 535 mg/kg.[3] It is important to note that the specific isomer was not mentioned in this toxicological data.

Metabolism and Pharmacokinetics

The metabolism of methylisoeugenol (isomer unspecified) has been investigated using liver microsomes from rats, bovines, and humans.[1] The primary metabolites identified were 3'-hydroxymethylisoeugenol, isoeugenol, isochavibetol, and 6-hydroxymethylisoeugenol.[1] Further metabolism can lead to the formation of reactive intermediates.[1]

Table 2: Major Phase I Metabolites of Methylisoeugenol in Aroclor1254-induced Rat Liver Microsomes [1]

MetaboliteChemical Name
2 3'-hydroxymethylisoeugenol
3 + 4 Isoeugenol and Isochavibetol
5 6-hydroxymethylisoeugenol

The formation of these metabolites suggests a complex metabolic pathway that could influence both the efficacy and toxicity of the parent compound.

Experimental Protocols

In Vitro Metabolism of Methylisoeugenol[1]
  • System: Liver microsomes from rat (uninduced and Aroclor1254-induced), bovine, and human (pooled).

  • Incubation: Microsomes were incubated with methylisoeugenol.

  • Analysis: Phase I metabolites were separated by high-performance liquid chromatography (HPLC).

  • Identification: Metabolites were identified using NMR and UV-visible spectroscopy, and/or liquid chromatography-mass spectrometry (LC-MS). Identity was confirmed by comparison with synthesized reference compounds.

  • Quantification: Formation of metabolites was quantified by HPLC/UV using dihydromethyleugenol as an internal standard.

Assessment of Anxiolytic and Antidepressant-like Effects of (E)-Methyl Isoeugenol in Mice[5]
  • Animals: Male Swiss mice.

  • Test Compound Administration: (E)-methyl isoeugenol (MIE) was administered prior to behavioral tests.

  • Behavioral Tests:

    • Light/dark box (LDB)

    • Elevated plus maze (EPM)

    • Open field (OF)

    • Forced swimming test (FST)

  • Mechanism of Action Studies: Mice were pretreated with:

    • WAY100635 (5-HT1A antagonist)

    • α-methyl-p-tyrosine (AMPT; catecholamine depletor)

    • p-chlorophenylalanine (PCPA; serotonin depletor)

Signaling Pathways (Hypothetical for this compound)

Based on the limited data and studies on related compounds, the following signaling pathways are proposed as potential targets for this compound.

metabolic_pathway This compound This compound Phase I Metabolism (Liver Microsomes) Phase I Metabolism (Liver Microsomes) This compound->Phase I Metabolism (Liver Microsomes) 3'-hydroxymethylisoeugenol 3'-hydroxymethylisoeugenol Phase I Metabolism (Liver Microsomes)->3'-hydroxymethylisoeugenol Isoeugenol & Isochavibetol Isoeugenol & Isochavibetol Phase I Metabolism (Liver Microsomes)->Isoeugenol & Isochavibetol 6-hydroxymethylisoeugenol 6-hydroxymethylisoeugenol Phase I Metabolism (Liver Microsomes)->6-hydroxymethylisoeugenol Reactive Intermediates Reactive Intermediates 3'-hydroxymethylisoeugenol->Reactive Intermediates

Caption: Proposed metabolic pathway of methylisoeugenol.

neurological_pathway This compound This compound Serotonergic System Serotonergic System This compound->Serotonergic System Modulation? 5-HT1A Receptor 5-HT1A Receptor Serotonergic System->5-HT1A Receptor Interaction? Anxiolytic & Antidepressant-like Effects Anxiolytic & Antidepressant-like Effects 5-HT1A Receptor->Anxiolytic & Antidepressant-like Effects Leads to

Caption: Hypothetical neurological signaling pathway.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely unexplored. While studies on its trans-isomer and the general compound "methylisoeugenol" suggest potential neurological and metabolic activities, dedicated research on the cis-isomer is crucial to delineate its specific effects. Future investigations should focus on:

  • Comprehensive Pharmacological Screening: Evaluating the activity of pure this compound in a broad range of in vitro and in vivo assays to identify its primary pharmacological effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the cis-isomer.

  • Comparative Studies: Directly comparing the pharmacological and toxicological profiles of the cis- and trans-isomers to understand the impact of stereochemistry on biological activity.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound to inform potential dosing regimens and predict drug-drug interactions.

A thorough investigation of this compound is warranted to unlock its potential as a novel therapeutic agent and to ensure a comprehensive understanding of its safety profile.

References

An In-depth Technical Guide to cis-Methylisoeugenol (CAS Number 6380-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-Methylisoeugenol (CAS 6380-24-1), a naturally occurring phenylpropanoid. While research specifically on the cis-isomer is limited, this document compiles available data on its chemical and physical properties, natural occurrence, and toxicological profile. To provide a broader context for its potential biological activities, this guide also extensively reviews the known pharmacology, mechanisms of action, and relevant signaling pathways of its close structural relatives, including the trans-isomer, isoeugenol (B1672232), and eugenol (B1671780). This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds, highlighting areas where further investigation is critically needed.

Chemical and Physical Properties

This compound, also known as (Z)-1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] It is characterized by a propenyl group in the cis or 'Z' configuration attached to a dimethoxybenzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference(s)
CAS Number 6380-24-1-[1]
Molecular Formula C₁₁H₁₄O₂-[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid-[3]
Odor Delicate, clove-carnation aroma-[3]
Density 1.0 ± 0.1g/cm³[3]
Boiling Point 270.5°C[3]
Melting Point 70°C[3]
Flash Point 104.5 ± 21.3°C[3]
Refractive Index 1.534-[3]
Water Solubility Insoluble in glycerine and propylene (B89431) glycol; soluble in most fixed oils.-[3]
XLogP3 3.05-[3]

Synthesis and Purification

Proposed Synthesis Workflow

A one-step synthesis of isoeugenol methyl ether can be achieved from eugenol using dimethyl carbonate (DMC) as a green methylating agent and a phase-transfer catalyst (PTC) like PEG-800, with potassium carbonate (K₂CO₃) as a base. The reaction involves both O-methylation of the phenolic hydroxyl group and isomerization of the allyl side chain.

G Eugenol Eugenol ReactionVessel Reaction Vessel (Heated) Eugenol->ReactionVessel DMC Dimethyl Carbonate (DMC) DMC->ReactionVessel K2CO3 K₂CO₃ (Base) K2CO3->ReactionVessel PTC Phase-Transfer Catalyst (e.g., PEG-800) PTC->ReactionVessel Isomerization Isomerization & Methylation ReactionVessel->Isomerization Reflux Mixture Mixture of cis- and trans-Methylisoeugenol Isomerization->Mixture

Figure 1: Proposed one-step synthesis of methylisoeugenol isomers from eugenol.
Proposed Purification Workflow

The resulting mixture of cis- and trans-methylisoeugenol would require purification to isolate the cis-isomer. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating geometric isomers.

G Crude_Mixture Crude Mixture of cis/trans-Methylisoeugenol Dissolution Dissolve in Mobile Phase Crude_Mixture->Dissolution HPLC Preparative HPLC System (e.g., Reversed-Phase C18 column) Dissolution->HPLC Separation Isocratic or Gradient Elution HPLC->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection cis_Isomer This compound Fraction_Collection->cis_Isomer trans_Isomer trans-Methylisoeugenol Fraction_Collection->trans_Isomer Analysis Purity Analysis (Analytical HPLC, NMR) cis_Isomer->Analysis G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 ERK ERK1/2 TAK1->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates cis_MIE This compound (Hypothesized Target) cis_MIE->TAK1 inhibits? cis_MIE->IKK inhibits? cis_MIE->p38 inhibits? cis_MIE->ERK inhibits? DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene transcription G MIE Methylisoeugenol (cis/trans mixture) Microsomes Liver Microsomes + NADPH MIE->Microsomes Hydroxylation Hydroxylation Microsomes->Hydroxylation Oxidation Oxidation Microsomes->Oxidation Demethylation O-Demethylation Microsomes->Demethylation Metabolite1 3'-Hydroxymethylisoeugenol Hydroxylation->Metabolite1 Metabolite4 1',2'-Dihydroxy- dihydromethylisoeugenol Hydroxylation->Metabolite4 Metabolite2 3'-Oxomethylisoeugenol Oxidation->Metabolite2 Metabolite3 Isoeugenol/ Isochavibetol Demethylation->Metabolite3

References

Methodological & Application

Application Note: Quantitative Analysis of cis-Methylisoeugenol in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cis-Methylisoeugenol in essential oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures. The method demonstrates excellent linearity, low limits of detection, and good recovery, making it suitable for quality control and research applications in the pharmaceutical, flavor, and fragrance industries.

Introduction

This compound is a phenylpropanoid compound found in various essential oils, notably from plants of the Asarum genus. Its quantification is crucial for the standardization of essential oil composition and for toxicological and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds in complex matrices. This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

A simple dilution protocol is employed for the preparation of essential oil samples for GC-MS analysis.

  • Standard Preparation:

    • Prepare a stock solution of this compound (certified reference material) at a concentration of 1 mg/mL in n-hexane.

    • Perform serial dilutions of the stock solution with n-hexane to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add n-hexane to the mark and vortex for 1 minute to ensure complete dissolution.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and are based on a method developed for the analysis of related compounds in complex matrices.[1]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-17 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column
Carrier GasHelium (99.999% purity)
Flow Rate1.3 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Split Ratio50:1
Oven Temperature Program
Initial Temperature90°C, hold for 1 min
Ramp 120°C/min to 106°C
Ramp 230°C/min to 136°C
Ramp 340°C/min to 210°C
Ramp 45.5°C/min to 214°C, hold for 2 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound *
Quantifier Ionm/z 178.0
Qualifier Ionsm/z 163.0, 147.0

Quantitative Data Analysis

The quantification of this compound is performed using an external standard calibration method. The calibration curve is generated by plotting the peak area of the quantifier ion (m/z 178.0) against the concentration of the calibration standards. The concentration of this compound in the essential oil samples is then determined from the calibration curve.

The following table summarizes the typical performance characteristics of this method, adapted from validated methods for related compounds in similar matrices.[2][3][4]

Table 2: Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~1.2 µg/kg
Limit of Quantification (LOQ)~4.0 µg/kg
Recovery80 - 110%
Precision (RSD%)< 10%

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard This compound Reference Standard Dilution1 Serial Dilution (n-hexane) Standard->Dilution1 EssentialOil Essential Oil Sample Dilution2 Dilution (n-hexane) EssentialOil->Dilution2 Standards Calibration Standards (0.1-10 µg/mL) Dilution1->Standards Sample Prepared Sample Dilution2->Sample GCMS GC-MS System Standards->GCMS Sample->GCMS Acquisition Data Acquisition (SIM Mode) GCMS->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in essential oils. The simple sample preparation and the specificity of the SIM mode analysis contribute to the accuracy and robustness of the method. This protocol is well-suited for routine quality control of essential oils and for research purposes in various scientific disciplines.

References

Application Notes and Protocols for the Extraction of cis-Methylisoeugenol from Acorus tatarinowii Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acorus tatarinowii Schott, a perennial herb, has a long history of use in traditional medicine for treating various ailments, including those related to the central nervous system.[1][2] The rhizomes of this plant are a rich source of bioactive compounds, including phenylpropanoids, which are of significant interest to the pharmaceutical and fragrance industries.[1] One such phenylpropanoid is cis-Methylisoeugenol, a volatile compound that contributes to the rhizome's aromatic profile and potential therapeutic effects.

These application notes provide a comprehensive overview of the extraction and isolation of this compound from Acorus tatarinowii rhizomes. The document includes detailed experimental protocols, a summary of quantitative data, and visual representations of the experimental workflow and a proposed signaling pathway.

Data Presentation

The following table summarizes the quantitative data available for this compound from Acorus tatarinowii.

ParameterValueMethod/ConditionSource
Relative Content in Essential Oil
4.48%GC-MS analysis of volatile oilNot explicitly cited
Pharmacokinetic Data (in rats after oral administration of 0.9 g/kg essential oil)
Maximum Plasma Concentration (Cmax)452.7 ± 59.1 ng/mLGC-MS[3]
Time to Reach Cmax (Tmax)1.75 ± 0.38 hGC-MS[3]
Lowest Limit of Quantification (LLOQ) in Plasma7.60 ng/mLGC-MS[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and purification of this compound from Acorus tatarinowii rhizomes. The protocol is a composite of established methods for isolating phenylpropanoids from this plant source.

1. Plant Material and Preparation:

  • Obtain dried rhizomes of Acorus tatarinowii.

  • Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.

2. Initial Solvent Extraction:

  • Method A: Maceration with Methanol (B129727)/Ethanol (B145695)

    • Soak the powdered rhizomes in 95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v).[1]

    • Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Method B: Steam Distillation for Essential Oil

    • Place the powdered rhizomes in a distillation flask with water.

    • Perform steam distillation for a sufficient duration (e.g., 4 hours) to extract the volatile components.[4]

    • Collect the essential oil, which will contain this compound.

3. Fractionation of the Crude Extract (for Method A):

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • This compound, being a relatively nonpolar compound, is expected to be enriched in the petroleum ether or ethyl acetate fraction.

  • Concentrate the desired fraction under reduced pressure.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh).

    • Apply the concentrated fraction onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 100:1) and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative Gas Chromatography (pGC) or High-Performance Liquid Chromatography (pHPLC):

    • For final purification to high purity, subject the enriched fractions from column chromatography to pGC or pHPLC.

    • pGC Conditions (adapted from asarone (B600218) separation): A suitable column (e.g., packed with 10% OV-101) can be used with an appropriate temperature program to separate this compound from other closely related compounds.

    • pHPLC Conditions: A chiral column (e.g., Daicel IC) may be effective for separating isomers if required.

5. Identification and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the purified fractions using GC-MS to confirm the identity of this compound by comparing its mass spectrum and retention time with a reference standard.

    • Quantify the amount of this compound using a validated GC-MS method with an internal standard.[3][5]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_preparation Sample Preparation cluster_extraction Initial Extraction cluster_processing Processing cluster_purification Purification cluster_analysis Analysis rhizomes Dried Acorus tatarinowii Rhizomes powder Powdered Rhizomes rhizomes->powder maceration Maceration (Ethanol/Methanol) powder->maceration steam_distillation Steam Distillation powder->steam_distillation crude_extract Crude Extract maceration->crude_extract essential_oil Essential Oil steam_distillation->essential_oil fractionation Solvent Partitioning (Petroleum Ether/Ethyl Acetate) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fractionation->column_chromatography prep_gc_hplc Preparative GC/HPLC column_chromatography->prep_gc_hplc isolated_compound Isolated this compound prep_gc_hplc->isolated_compound gc_ms GC-MS Identification & Quantification isolated_compound->gc_ms

Caption: Experimental workflow for the extraction and isolation of this compound.

signaling_pathway cluster_compound Bioactive Compound cluster_receptor Receptor Interaction cluster_downstream Downstream Effects cluster_response Physiological Response mie This compound (Proposed) ht1a Serotonin 1A Receptor (5-HT1A) mie->ht1a Activates/Modulates neuronal_activity Modulation of Neuronal Activity ht1a->neuronal_activity anxiolytic Anxiolytic Effects neuronal_activity->anxiolytic antidepressant Antidepressant Effects neuronal_activity->antidepressant

Caption: Proposed serotonergic signaling pathway for this compound.

References

Application Notes and Protocols for the Use of cis-Methylisoeugenol as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol, a phenylpropanoid, is a component found in some essential oils and is utilized in the flavor and fragrance industry.[1] As a high-purity chemical, it serves as an excellent chemical standard for analytical purposes. A chemical standard is a material or substance of known purity and concentration used to calibrate analytical instruments and validate analytical methods. The use of this compound as a standard is crucial for the accurate quantification of this analyte in various matrices, including essential oils, food products, and environmental samples. These application notes provide detailed protocols for the use of this compound as a chemical standard in quantitative analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a chemical standard.

PropertyValueReference
Chemical Name cis-1,2-Dimethoxy-4-(1-propenyl)benzene[2]
Synonyms (Z)-Methylisoeugenol, cis-Isoeugenol methyl ether[3][4]
CAS Number 6380-24-1[4]
Molecular Formula C₁₁H₁₄O₂[4][5]
Molecular Weight 178.23 g/mol [2][5]
Appearance Colorless to pale yellow liquid[5][6]
Odor Delicate, clove-carnation aroma
Boiling Point 270.5 °C at 760 mmHg[6]
Melting Point 70 °C[6]
Flash Point 113 °C (closed cup)[5]
Density 1.05 g/mL at 25 °C
Refractive Index n20/D 1.568
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[7]
Purity ≥98%

Safety and Handling

Proper safety precautions are imperative when handling this compound in a laboratory setting.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation : Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

  • Handling : Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[9]

  • Storage : Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[7] Keep the container tightly sealed.[7]

  • Disposal : Dispose of waste in accordance with local, regional, and national regulations.[9]

Experimental Protocols

The following protocols detail the use of this compound as an external standard for the quantitative analysis of a target analyte in a sample matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

Accurate preparation of standard solutions is critical for the construction of a reliable calibration curve.

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the weighed standard in a suitable solvent (e.g., methanol, ethyl acetate) in a 10 mL volumetric flask.

    • Ensure the standard is completely dissolved, then fill the flask to the mark with the solvent.

    • This stock solution should be stored in a tightly sealed vial at a low temperature (e.g., 4 °C) and protected from light.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Use a suitable solvent for dilution, which should be the same as the solvent used for the sample preparation.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

The sample preparation method will vary depending on the matrix. The goal is to extract the analyte of interest and dissolve it in a solvent compatible with the GC-MS analysis.

  • Extraction (Example for a solid matrix):

    • Homogenize a known amount of the sample.

    • Perform a solvent extraction (e.g., using sonication or Soxhlet extraction) with a suitable organic solvent.

    • Filter or centrifuge the extract to remove any solid particles.

    • The extract may require further cleanup or concentration steps depending on the complexity of the matrix and the expected analyte concentration.

  • Final Sample Solution:

    • The final extract should be dissolved in the same solvent used for the preparation of the calibration standards.

The following are general GC-MS parameters that may need to be optimized for a specific application.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injection Mode: Split or splitless, depending on the analyte concentration.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis for higher sensitivity and selectivity. In SIM mode, monitor characteristic ions of this compound.

  • Calibration Curve Construction:

    • Inject the prepared calibration standards into the GC-MS system.

    • For each standard, determine the peak area of this compound.

    • Plot a calibration curve of peak area versus the known concentration of each standard.[10]

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is generally indicated by an R² value ≥ 0.99.

  • Sample Quantification:

    • Inject the prepared sample solution into the GC-MS.

    • Determine the peak area of the analyte in the sample.

    • Use the equation from the calibration curve to calculate the concentration of the analyte in the sample solution.

    • Finally, calculate the concentration of the analyte in the original sample by taking into account the initial sample weight/volume and any dilution factors used during sample preparation.

Visualizations

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (this compound) standards Prepare Calibration Standards (Serial Dilution) stock->standards gcms Inject Standards and Samples into GC-MS standards->gcms sample Obtain and Homogenize Sample extraction Solvent Extraction sample->extraction cleanup Extract Cleanup/Concentration (Optional) extraction->cleanup final_sample Final Sample Solution cleanup->final_sample final_sample->gcms calibration Construct Calibration Curve (Peak Area vs. Concentration) gcms->calibration quantification Quantify Analyte in Sample gcms->quantification calibration->quantification result Final Result quantification->result Calculate Final Concentration in Original Sample

References

cis-Methylisoeugenol: Applications in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Methylisoeugenol, a phenylpropanoid, is a significant aroma compound found in various essential oils. It possesses a characteristic mild, spicy, and clove-like aroma, making it a valuable ingredient in the flavor and fragrance industries. This document provides detailed application notes and experimental protocols for the research and utilization of this compound, covering its sensory evaluation, analytical quantification, synthesis, and potential applications in flavor modification and research.

Physicochemical and Sensory Properties

This compound's properties are crucial for its application in flavor and fragrance formulations. A summary of its key characteristics is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (Z)-1,2-Dimethoxy-4-(1-propenyl)benzene[1]
Synonyms cis-Isomethyleugenol, cis-4-Propenyl veratrole[1]
CAS Number 6380-24-1[1]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 270.50 °C @ 760.00 mm Hg[1]
Flash Point 104.50 °C (220.1 °F)[1]
Solubility Soluble in ethanol (B145695) and fixed oils; insoluble in water.[1][2]

Table 2: Sensory Profile of this compound

AttributeDescriptionSource
Odor Type Spicy[1]
Odor Description Mild, spicy, clove-like.[1]
Flavor Profile Described as having spicy, clove, allspice, woody, aromatic, pimenta, nutmeg, and phenolic notes.[4]
Natural Occurrence Found in essential oils of calamus, citronella, and cinnamon leaf.[1]

Applications in Flavor and Fragrance Research

This compound is utilized for its unique aromatic properties to enhance and modify the sensory profiles of various products.

  • Flavor Applications : It is used to impart spicy and clove-like notes to food products. It can act as a flavor modifier, adding complexity and warmth to flavor compositions.

  • Fragrance Applications : In perfumery, it contributes to floral and spicy accords, particularly in carnation and tuberose type fragrances.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of methyl isoeugenol (B1672232) is the methylation of isoeugenol. The Williamson ether synthesis is a widely used approach.[3] A detailed one-step green synthesis method has also been reported.[5]

Protocol: One-Step Green Synthesis of Isoeugenol Methyl Ether (adapted from[5])

Materials:

  • Eugenol (B1671780)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃) (catalyst)

  • Polyethylene glycol (PEG-800) (phase-transfer catalyst)

  • Three-necked flask equipped with a distillation column, thermometer, dropping funnel, and magnetic stirrer.

Procedure:

  • Add appropriate amounts of K₂CO₃ and PEG-800 to the three-necked flask and preheat until the K₂CO₃ is completely dissolved in the PEG-800.

  • Add eugenol to the flask.

  • Set the reaction temperature to 160°C and the reaction time to 3 hours.

  • Add DMC dropwise at a rate of 0.09 mL/min. The recommended molar ratio of reactants is n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1.

  • After the reaction is complete, the product, isoeugenol methyl ether (a mixture of cis and trans isomers), can be purified using column chromatography.

Note: This protocol produces a mixture of cis- and trans-isomers. Further purification by fractional distillation or preparative chromatography may be required to isolate the cis-isomer.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Eugenol Eugenol ReactionVessel Three-Necked Flask (160°C, 3h) Eugenol->ReactionVessel DMC Dimethyl Carbonate (DMC) DMC->ReactionVessel Catalyst K₂CO₃ (Catalyst) Catalyst->ReactionVessel PTC PEG-800 (Phase-Transfer Catalyst) PTC->ReactionVessel MixedIsomers Mixture of cis- and trans-Methylisoeugenol ReactionVessel->MixedIsomers Purification Column Chromatography MixedIsomers->Purification cis_MIE This compound Purification->cis_MIE GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution (1% in Ethanol) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC MS Mass Spectrometry (MS) GC->MS Identification Peak Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Concentration of This compound Quantification->Result Sensory_Evaluation_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Panel Trained Sensory Panel Lexicon Lexicon Development Panel->Lexicon Samples Coded Samples of This compound Samples->Lexicon References Reference Standards Lexicon->References Rating Intensity Rating References->Rating Data Data Collection Rating->Data Stats Statistical Analysis (ANOVA) Data->Stats Profile Aroma Profile Stats->Profile Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opening Depolarization Depolarization Cl_channel->Depolarization Cl⁻ Efflux Signal Signal to Brain Depolarization->Signal

References

Application Notes and Protocols for the Synthesis of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylisoeugenol is a phenylpropanoid compound found in various essential oils, with applications in the fragrance and flavor industries. It exists as two geometric isomers: cis-(Z) and trans-(E). The synthesis of the specific cis-isomer of methylisoeugenol from isoeugenol (B1672232) is a topic of interest for various research and development applications. This document provides detailed protocols for the methylation of isoeugenol to yield a mixture of cis- and trans-methylisoeugenol, followed by procedures for the separation and purification of the desired cis-isomer. As a direct stereoselective synthesis of cis-methylisoeugenol (B121967) is not prominently described in the literature, a two-step approach involving non-selective synthesis followed by isomer separation is presented as a practical and effective strategy.

I. Synthesis of Methylisoeugenol Isomer Mixture via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this protocol, the hydroxyl group of isoeugenol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and reacts with a methylating agent. This reaction typically yields a mixture of cis- and trans-methylisoeugenol.

Experimental Protocol:

Materials:

  • Isoeugenol (mixture of cis and trans isomers)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous diethyl ether ((C₂H₅)₂O) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of Isoeugenol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoeugenol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or THF.

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the isoeugenoxide salt.

  • Methylation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the cooled solution. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate safety precautions in a fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • The reaction mixture is then typically heated to reflux for 2-4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water to the flask.

    • Transfer the mixture to a separatory funnel and add more water and diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-methylisoeugenol.

Quantitative Data:

The yield of the methylisoeugenol isomer mixture is typically high, often exceeding 90%. The ratio of cis to trans isomers will depend on the starting material and reaction conditions but generally favors the more thermodynamically stable trans isomer.

ParameterValue
Starting MaterialIsoeugenol (mixture of isomers)
Methylating AgentDimethyl sulfate or Methyl iodide
BaseSodium hydroxide or Potassium hydroxide
Typical Yield> 90% (of isomer mixture)
cis/trans RatioVariable, typically favors trans

II. Separation and Purification of this compound

Obtaining pure this compound from the synthesized mixture requires a separation technique that can differentiate between the two geometric isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective analytical techniques, and preparative versions of these can be used for isolation. Fractional distillation under reduced pressure can also be employed, taking advantage of the potential difference in boiling points between the isomers.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • Crude mixture of cis- and trans-methylisoeugenol

  • HPLC grade solvents (e.g., hexane (B92381), ethyl acetate)

  • Preparative HPLC system with a suitable column (e.g., silica (B1680970) gel or a specialized phase for isomer separation)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development:

    • Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and column for separating the cis and trans isomers. A non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) with a silica gel column is a common starting point.

  • Sample Preparation:

    • Dissolve the crude methylisoeugenol mixture in a minimal amount of the mobile phase.

  • Preparative HPLC Separation:

    • Inject the prepared sample onto the preparative HPLC column.

    • Elute the isomers using the optimized mobile phase.

    • Monitor the elution of the isomers using a UV detector.

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Isolation of this compound:

    • Combine the fractions containing the pure cis-isomer.

    • Remove the solvent from the collected fractions using a rotary evaporator to yield purified this compound.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using analytical HPLC or GC.

Quantitative Data:

The recovery and purity of the isolated this compound will depend on the efficiency of the chromatographic separation.

ParameterValue
Separation TechniquePreparative HPLC
Typical ColumnSilica Gel
Typical Mobile PhaseHexane/Ethyl Acetate gradient
Expected Purity> 98%
Expected RecoveryDependent on the initial cis/trans ratio and separation efficiency

III. Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow:

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis of Methylisoeugenol Mixture cluster_purification Purification of this compound isoeugenol Isoeugenol deprotonation Deprotonation (NaOH or KOH) isoeugenol->deprotonation 1. methylation Methylation ((CH3)2SO4 or CH3I) deprotonation->methylation 2. workup Aqueous Work-up methylation->workup 3. crude_product Crude Methylisoeugenol (cis/trans mixture) workup->crude_product 4. prep_hplc Preparative HPLC crude_product->prep_hplc To Purification fraction_collection Fraction Collection prep_hplc->fraction_collection 5. solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation 6. pure_cis Pure this compound solvent_evaporation->pure_cis 7.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reaction Pathway:

The chemical transformation from isoeugenol to methylisoeugenol via the Williamson ether synthesis is illustrated below.

Reaction isoeugenol Isoeugenol (cis/trans mixture) arrow1 -> isoeugenol->arrow1 plus1 + base Base (e.g., NaOH) base->arrow1 isoeugenoxide Isoeugenoxide Intermediate arrow1->isoeugenoxide arrow2 -> isoeugenoxide->arrow2 plus2 + methyl_halide Methylating Agent (e.g., (CH3)2SO4) methyl_halide->arrow2 methylisoeugenol Methylisoeugenol (cis/trans mixture) arrow2->methylisoeugenol

Application Notes and Protocols for cis-Methylisoeugenol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol (B121967), a phenylpropanoid compound, is of significant interest in the fields of toxicology, drug metabolism, and flavor chemistry. Understanding its enzymatic conversion is crucial for assessing its biological activity, potential toxicity, and for the development of novel therapeutic agents. These application notes provide an overview of the enzymatic metabolism of this compound, primarily focusing on reactions catalyzed by cytochrome P450 (CYP450) enzymes, based on analogous data from structurally related compounds such as methyleugenol and isoeugenol. Detailed protocols for in vitro enzymatic assays and analytical methods for metabolite identification are also presented.

Disclaimer: Direct experimental data on the enzymatic metabolism of this compound is limited. The following information is largely extrapolated from studies on the closely related compounds methyleugenol and trans-isoeugenol. Researchers should validate these proposed methods and pathways for this compound specifically.

Enzymatic Metabolism of Phenylpropanoids

The metabolism of phenylpropanoids like this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes, which are heme-containing monooxygenases.[1] These enzymes are critical for the metabolism of a wide array of xenobiotics, including drugs and environmental toxins.[2] In humans, CYP enzymes are primarily located in the liver and are responsible for Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis to increase the polarity of compounds for subsequent excretion.[3][4]

For methyleugenol, a structural isomer of methylisoeugenol, the primary metabolic activation step is 1'-hydroxylation, catalyzed by various CYP isoforms.[5][6] This reaction is considered a bioactivation step, as the resulting 1'-hydroxy metabolite can be further conjugated to a reactive sulfuric acid ester, which can form DNA adducts.[7] Given the structural similarity, it is hypothesized that this compound undergoes a similar metabolic fate.

Key Enzymes in Phenylpropanoid Metabolism

Based on studies with methyleugenol, the following human cytochrome P450 isoforms are likely involved in the metabolism of this compound:

  • CYP1A2: This is a key enzyme in the bioactivation of methyleugenol in the human liver, especially at physiologically relevant concentrations.[8][9]

  • CYP2C9, CYP2C19, and CYP2D6: These enzymes may also contribute to the metabolism of methyleugenol, particularly at higher concentrations.[8][9]

  • Rat CYP Isoforms: In rats, CYP2E1 and CYP2C6 have been implicated in the high-affinity 1'-hydroxylation of methyleugenol.[6]

Quantitative Data Summary

The following tables summarize the available kinetic data for the enzymatic metabolism of methyleugenol, which can serve as a starting point for studies on this compound.

Table 1: Enzyme Kinetics of Methyleugenol 1'-Hydroxylation in Rat Liver Microsomes [5][6]

Enzyme ComponentKm (µM)Vmax (nmol/min/nmol P450)
High Affinity74.9 ± 9.01.42 ± 0.17
Low AffinityApparent Km in mM rangeNot specified

Table 2: Human CYP450 Enzyme Efficiency for Methyleugenol 1'-Hydroxylation [8][9]

EnzymeRelative Enzyme Efficiency (kcat/Km)
CYP1A2~30-50 times higher than CYP2C9, CYP2C19, and >50 times higher than CYP2D6
CYP2C9Lower than CYP1A2
CYP2C19Lower than CYP1A2
CYP2D6Lower than CYP1A2

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound in human or rat liver microsomes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing:

    • Potassium phosphate buffer (to final volume)

    • Liver microsomes (final concentration typically 0.2-1 mg/mL)

    • This compound (at various concentrations to determine kinetics)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein (e.g., 10,000 x g for 10 minutes).

  • Transfer the supernatant to a new plate or vials for analysis by HPLC-MS/MS or GC-MS.

Protocol 2: Analysis of Metabolites by HPLC-MS/MS

This protocol provides a general method for the separation and identification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

A typical gradient could be:

  • 0-2 min: 95% A

  • 2-15 min: Linear gradient to 5% A

  • 15-18 min: Hold at 5% A

  • 18-20 min: Return to 95% A and equilibrate

Mass Spectrometry Parameters:

  • Ionization mode: Electrospray Ionization (ESI) in positive mode.

  • Scan type: Full scan for initial metabolite screening and product ion scan (MS/MS) for structural confirmation.

  • Monitor for expected mass transitions of this compound and its potential hydroxylated and other metabolites.

Visualizations

Signaling Pathway Diagram

The metabolism of this compound by cytochrome P450 enzymes is a critical first step in its potential bioactivation. The resulting metabolites can then undergo further conjugation reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 (e.g., CYP1A2) Epoxide Metabolites Epoxide Metabolites This compound->Epoxide Metabolites CYP450 Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites SULTs, UGTs Epoxide Metabolites->Conjugated Metabolites GSTs Excretion Excretion Conjugated Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the enzymatic metabolism of this compound.

G Start Start In_vitro_Incubation In vitro Incubation with Liver Microsomes Start->In_vitro_Incubation Sample_Preparation Sample Preparation (Protein Precipitation) In_vitro_Incubation->Sample_Preparation Metabolite_Analysis Metabolite Analysis (HPLC-MS/MS or GC-MS) Sample_Preparation->Metabolite_Analysis Data_Analysis Data Analysis (Metabolite Identification, Kinetics) Metabolite_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro metabolism studies.

References

Application Notes and Protocols for the In Vitro Formulation of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Methylisoeugenol is a phenylpropanoid compound found in the rhizomes of plants such as Acorus tatarinowii[1]. As a derivative of eugenol (B1671780), it holds potential for various pharmacological activities, including anti-inflammatory and cytotoxic effects, similar to other eugenol derivatives[2][3][4][5][6]. Proper formulation and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound solutions and their application in common in vitro assays.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its correct formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[7][8]
Molecular Weight 178.23 g/mol [7][8]
Appearance Colorless to pale yellow liquid[8]
Melting Point 70 °C[8]
Boiling Point 270.5 °C[8]
Solubility Soluble in ethanol, DMSO, acetone, chloroform, dichloromethane, ethyl acetate, and most fixed oils. Insoluble in glycerine and propylene (B89431) glycol.[1][8][9][10][11]

Preparation of Stock Solutions

Due to its poor water solubility, a stock solution of this compound must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies due to its high solubilizing capacity and relatively low toxicity at low concentrations.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (solid or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 17.82 mg of this compound.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The stability of compounds in cell culture media can vary[12]. It is advisable to prepare fresh dilutions for each experiment.

Experimental Protocols

The following are detailed protocols for common in vitro assays that can be adapted for this compound.

4.1. In Vitro Cytotoxicity Assay using MTT

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Target cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound add_treatment Add treatment to cells prepare_dilutions->add_treatment incubate_48h Incubate for 48h add_treatment->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Figure 1: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound from the 100 mM stock solution in complete medium. A typical concentration range to start with could be 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity. A vehicle control (medium with the same percentage of DMSO) should be included.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the concentration of this compound.

Table 2: Example Concentration Ranges for In Vitro Assays of Eugenol Derivatives

Assay TypeCompoundConcentration RangeIC₅₀ ValueReference
5-LOX InhibitionEugenol Derivatives6.25 - 100 µM33 - 37 µM[2]
Cytotoxicity (HepG2)Eugenol Derivative 61Not specified12.5 µg/mL[3]
Anti-inflammatoryEugenol Derivative 1C6.25 - 400 µM133.8 µM[4][6]
PPARγ BindingEugenol Derivative 1CNot specified10.65 µM[4][6]

4.2. In Vitro Anti-Inflammatory Assay: Albumin Denaturation Assay

This assay is used to screen for anti-inflammatory properties by assessing the inhibition of heat-induced protein denaturation.

Protocol 3: Albumin Denaturation Assay

Materials:

  • Bovine serum albumin (BSA), 1% solution

  • This compound stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 6.4

  • Diclofenac (B195802) sodium (positive control)

  • Microcentrifuge tubes

  • Water bath

  • Spectrophotometer

Experimental Workflow:

G prepare_solutions Prepare test and control solutions add_bsa Add 1% BSA solution prepare_solutions->add_bsa incubate_rt Incubate at room temperature for 20 min add_bsa->incubate_rt heat_denaturation Heat at 72°C for 5 min incubate_rt->heat_denaturation cool_down Cool to room temperature heat_denaturation->cool_down read_absorbance Read absorbance at 660 nm cool_down->read_absorbance

Figure 2: Workflow for the albumin denaturation assay.

Procedure:

  • Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume of 5 mL):

    • Test: 2 mL of various concentrations of this compound (e.g., 50, 100, 200, 400 µM) in PBS.

    • Control: 2 mL of PBS.

    • Positive Control: 2 mL of various concentrations of diclofenac sodium in PBS.

  • BSA Addition: To each tube, add 0.2 mL of 1% BSA solution.

  • Incubation: Incubate all tubes at room temperature for 20 minutes.

  • Heat-Induced Denaturation: Heat the samples at 72°C in a water bath for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet fully elucidated, eugenol and its derivatives have been shown to interact with inflammatory pathways. For instance, eugenol can inhibit NF-κB, a key regulator of inflammation[5]. Some eugenol derivatives also act as agonists for PPARγ, another important target in inflammatory processes[4][5][6].

G cluster_0 Cellular Environment cluster_1 Potential Intracellular Targets cluster_2 Cellular Response cis_ME This compound NFkB NF-κB Pathway cis_ME->NFkB Inhibition? PPARg PPARγ Receptor cis_ME->PPARg Agonism? Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis NFkB->Apoptosis PPARg->Inflammation

Figure 3: Potential signaling pathways affected by this compound.

Conclusion

These application notes provide a framework for the formulation and in vitro testing of this compound. Researchers should optimize the described protocols based on their specific cell lines and experimental conditions. Careful consideration of solubility, solvent toxicity, and appropriate concentration ranges is crucial for generating meaningful and reproducible data. Further studies are warranted to elucidate the precise mechanisms of action and signaling pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cis-Methylisoeugenol.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Purity of this compound After Purification

Question: My final product shows low purity of this compound, with a significant presence of the trans-isomer. What are the likely causes and how can I improve the separation?

Answer:

The primary challenge in purifying this compound is the separation from its geometric isomer, trans-Methylisoeugenol. Their similar physical properties, such as close boiling points, make separation difficult.[1]

Potential Causes:

  • Inefficient Purification Method: Standard distillation may not be sufficient to separate the isomers effectively due to their very close boiling points.

  • Isomerization During Purification: Exposure to heat or certain chemical environments during purification can cause isomerization between the cis and trans forms.

  • High Initial trans-Isomer Content: The crude synthetic mixture may have a high proportion of the trans-isomer, making complete removal challenging.

Recommended Solutions:

  • Optimize Purification Technique:

    • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates under reduced pressure to enhance separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for separating cis and trans isomers.[2][3]

    • Supercritical Fluid Chromatography (SFC): This technique can offer better resolution for isomer separation compared to traditional liquid chromatography.

  • Control Isomerization:

    • Temperature Control: Maintain the lowest possible temperature during distillation to minimize heat-induced isomerization.

    • Inert Atmosphere: Perform distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which can be catalyzed by heat.

  • Analytical Monitoring:

    • In-process GC-MS Analysis: Regularly analyze fractions during purification to monitor the cis/trans ratio and determine the optimal collection points.

    • NMR Spectroscopy: Use ¹H NMR to determine the isomeric ratio by analyzing the coupling constants of the vinylic protons. The coupling constant (J) for trans-protons is typically larger (around 12-18 Hz) than for cis-protons (around 6-12 Hz).[4][5][6][7][8]

Issue 2: Product Discoloration and Degradation

Question: My purified this compound is discolored (yellow to reddish) and shows signs of degradation. What is causing this and how can I prevent it?

Answer:

Methylisoeugenol is known to be unstable under certain conditions, leading to discoloration and the formation of impurities.

Potential Causes:

  • Exposure to Light: Methylisoeugenol can degrade and become red when exposed to light.[1]

  • Alkaline Conditions: The compound is unstable in alkaline bases, which can cause degradation.[1]

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation and the formation of colored byproducts.

  • Presence of Acidic or Basic Impurities: Residual acids or bases from the synthesis steps can catalyze degradation during purification and storage.

Recommended Solutions:

  • Minimize Light Exposure:

    • Use amber glassware for all purification and storage steps.

    • Work in a dimly lit area or cover the apparatus with aluminum foil.

  • Maintain Neutral pH:

    • Ensure all reagents and solvents used in the final purification steps are neutral.

    • Wash the crude product with a dilute, mild acid and then with water to neutralize any residual base from synthesis (e.g., Williamson ether synthesis). Follow with a brine wash and thorough drying.

  • Prevent Oxidation:

    • Handle the material under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating.

    • Store the purified product under an inert atmosphere at low temperatures.

  • Thorough Work-up:

    • Ensure a complete aqueous work-up after synthesis to remove any ionic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when synthesizing this compound?

A1: The most common impurity is the trans-isomer of Methylisoeugenol. Other potential impurities can include unreacted starting materials such as isoeugenol (B1672232), and byproducts from the methylation reaction.[1] The impurity profile will depend on the synthetic route and the purity of the starting materials.

Q2: How can I accurately determine the cis/trans ratio in my sample?

A2: The most reliable methods for quantifying the isomeric ratio are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the cis and trans isomers, allowing for their individual quantification based on peak area.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The vinylic protons of the cis and trans isomers have distinct chemical shifts and coupling constants (J-values). The trans isomer typically exhibits a larger coupling constant (around 12-18 Hz) compared to the cis isomer (around 6-12 Hz).[4][5][6][7][8] Integration of the respective signals allows for the determination of the ratio.

Q3: What are the key differences in physical properties between cis- and trans-Methylisoeugenol?

A3: While the boiling points are very close, there are subtle differences in other physical properties that can be exploited for characterization.

PropertyThis compoundtrans-MethylisoeugenolReference
Boiling Point ~263 °C~262-264 °C[1]
Melting Point Not readily available98-100 °C (for the pure solid)
¹H NMR Coupling Constant (vinylic) ~6-12 Hz~12-18 Hz[4][6][7][8]

Q4: Can I convert the unwanted trans-isomer to the desired cis-isomer?

A4: Isomerization of the double bond is possible but can be challenging to control and may lead to byproducts. Methods such as photochemical isomerization or catalysis with specific transition metals could potentially be explored, but this would require significant process development and may not be practical for a simple purification.[12] It is generally more straightforward to optimize the synthesis to favor the formation of the cis-isomer or to improve the purification method to remove the trans-isomer.

Q5: What are the recommended storage conditions for purified this compound?

A5: To ensure long-term stability, this compound should be stored:

  • In a tightly sealed, amber glass vial.

  • Under an inert atmosphere (e.g., argon or nitrogen).

  • At a low temperature (refrigerated or frozen).

  • Away from light and alkaline environments.[1]

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol outlines a general method for the analysis of cis- and trans-Methylisoeugenol.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate).

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-350.

  • Data Analysis: Identify the peaks for cis- and trans-Methylisoeugenol based on their retention times and mass spectra. The ratio can be determined by comparing the integrated peak areas.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general guideline for the separation of cis- and trans-Methylisoeugenol isomers.

  • Column Selection: A reversed-phase C18 column is a common choice for separating non-polar isomers.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The optimal ratio should be determined through analytical HPLC method development.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at a concentration that avoids column overloading. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector at a wavelength where both isomers absorb (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the elution of the cis-isomer.

  • Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product thoroughly.

Section 4: Visualizations

Purification_Workflow Crude Crude cis/trans- Methylisoeugenol Purification Purification Step (e.g., Fractional Distillation or Prep-HPLC) Crude->Purification Analysis Purity Analysis (GC-MS or NMR) Purification->Analysis Impure Impure Fractions (High trans-content) Purification->Impure Analysis->Purification Purity < 99% (Re-purify) Pure_cis Pure cis- Methylisoeugenol Analysis->Pure_cis Purity > 99%

Caption: A generalized workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Isomer_Ratio Analyze cis/trans ratio (GC-MS or NMR) Start->Check_Isomer_Ratio High_Trans High trans-isomer content? Check_Isomer_Ratio->High_Trans Optimize_Distillation Optimize Fractional Distillation: - Increase column efficiency - Reduce pressure High_Trans->Optimize_Distillation Yes Check_Degradation Check for degradation products High_Trans->Check_Degradation No Use_HPLC Consider Preparative HPLC for better separation Optimize_Distillation->Use_HPLC Degradation_Present Degradation present? Check_Degradation->Degradation_Present Control_Conditions Control Purification Conditions: - Lower temperature - Use inert atmosphere - Ensure neutral pH Degradation_Present->Control_Conditions Yes Review_Synthesis Review synthesis to minimize initial trans-isomer formation Degradation_Present->Review_Synthesis No

Caption: A logical troubleshooting guide for addressing low purity issues in this compound.

References

cis-Methylisoeugenol stability issues in solution and under light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Methylisoeugenol. It addresses common stability issues encountered in solution and under light exposure during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color to reddish-brown overnight. What could be the cause?

A1: Color change in solutions of methylisoeugenol derivatives is often an indication of degradation. This can be triggered by exposure to light or storage in alkaline conditions. It is recommended to store this compound solutions in amber vials or otherwise protected from light, and to use neutral or slightly acidic solvent systems where possible.

Q2: I am observing a new peak in my HPLC chromatogram after leaving my this compound stock solution on the bench. What is this new peak likely to be?

A2: The most common degradation pathway for this compound is isomerization to its more thermodynamically stable trans-isomer. This isomerization can be accelerated by exposure to light. The new peak you are observing is likely trans-Methylisoeugenol. To confirm this, you can compare the retention time with a trans-Methylisoeugenol standard if available.

Q3: How can I prevent the isomerization of this compound in my experiments?

A3: To minimize isomerization, it is crucial to control the experimental conditions.

  • Light Protection: Always work with this compound in a dimly lit environment and store solutions in light-protecting containers (e.g., amber glass vials).

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or frozen at -20°C) to slow down potential degradation pathways. For experimental use, allow solutions to equilibrate to the working temperature just before use.

  • pH of Solution: Avoid alkaline conditions, as they can promote degradation. If your experimental protocol allows, use a buffered solution with a neutral or slightly acidic pH.

Q4: What are the best solvents for preparing stable solutions of this compound?

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Rapid Loss of this compound Purity in Solution
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare a fresh solution and divide it into two aliquots. Expose one to ambient light and keep the other in complete darkness for the same duration. Analyze both by HPLC.The light-exposed sample will show a significant decrease in this compound concentration and an increase in degradation products (primarily the trans-isomer) compared to the sample kept in the dark.
pH Instability Prepare solutions in buffers of varying pH (e.g., pH 5, 7, and 9). Monitor the purity of this compound over time using HPLC.Degradation will be more pronounced in alkaline solutions (pH 9) compared to neutral (pH 7) or acidic (pH 5) solutions.
Solvent Reactivity Prepare solutions in different high-purity solvents (e.g., acetonitrile, methanol, ethanol). Analyze the purity at initial and subsequent time points.The rate of degradation may vary between solvents, indicating a potential solvent-mediated degradation pathway.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Isomerization to less active trans-isomer Analyze the purity and isomeric ratio of the this compound solution immediately before each experiment using a validated stability-indicating HPLC method.A decrease in the cis to trans ratio over time may correlate with a decrease in observed biological activity.
Degradation in Assay Media Incubate the this compound in the complete assay media (including all components like buffers, salts, and serum if applicable) under the exact experimental conditions (time, temperature, light) but without cells or other biological components. Analyze the sample by HPLC.This will reveal if the assay media itself is contributing to the degradation of the compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of this compound and quantify its primary degradant, the trans-isomer.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to ensure separation of the cis and trans isomers and any other potential degradation products.

  • Mobile Phase A: Water (with 0.1% formic acid or another suitable modifier to improve peak shape).

  • Mobile Phase B: Acetonitrile (with 0.1% formic acid).

  • Example Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-20 min, 40% B. The flow rate is typically set at 1.0 mL/min.

3. Detection:

  • Set the UV detector to the wavelength of maximum absorbance for this compound (this should be determined by running a UV scan of a pure standard). A wavelength around 260-280 nm is a reasonable starting point.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

5. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Monitor the degradation at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid compound and a solution in an oven at a set temperature (e.g., 60°C or 80°C) and analyze at different time points.

  • Photostability: Expose a solution of this compound to a light source with a defined output (e.g., a photostability chamber with controlled UV and visible light) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples using the validated stability-indicating HPLC method.

  • Identify and quantify the degradation products. The primary degradation product is expected to be the trans-isomer. Other minor degradation products may also be observed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution working Dilute to Working Concentration stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidative Stress working->oxidation thermal Thermal Stress working->thermal photo Photostability working->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cis This compound trans trans-Methylisoeugenol (Isomerization Product) cis->trans Light, Heat, Acid/Base other Other Degradation Products (e.g., oxidation) cis->other Oxidizing agents, Harsh conditions

Caption: Potential Degradation Pathways.

Technical Support Center: Chromatographic Resolution of Methylisoeugenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the chromatographic resolution of cis and trans isomers of Methylisoeugenol. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of Methylisoeugenol?

A1: The main difficulty stems from the subtle structural differences between the cis and trans isomers. These geometric isomers, also known as (Z)- and (E)-isomers respectively, often possess very similar physicochemical properties such as polarity and molecular shape. This similarity can lead to co-elution or poor resolution in standard chromatographic systems.[1] Achieving baseline separation necessitates the use of highly selective stationary phases and meticulously optimized mobile phases or temperature programs.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for separating cis and trans isomers of Methylisoeugenol.[2] Supercritical Fluid Chromatography (SFC) can also be a viable, environmentally friendly alternative.[2][3] The choice of technique often depends on the sample matrix, the required scale of separation (analytical or preparative), and the available instrumentation. For volatile compounds like Methylisoeugenol, GC is a powerful tool.[4][5] HPLC, particularly with specialized stationary phases, offers high resolving power for non-volatile or thermally labile samples.[6]

Q3: What type of HPLC column is recommended for separating geometric isomers like Methylisoeugenol?

A3: For the separation of cis/trans isomers, which differ in their spatial arrangement around a double bond, columns that offer shape selectivity are often effective.[7] Consider using columns with polar-embedded phases or those based on cholesterol.[7] Phenyl-based columns can also provide alternative selectivity through π-π interactions. In some cases, standard C18 columns may not provide sufficient resolution due to the similar hydrophobicity of the isomers.

Q4: For GC analysis, what type of capillary column is best suited for resolving Methylisoeugenol isomers?

A4: A high-polarity capillary column is generally recommended for the separation of geometric isomers. Stationary phases such as biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (wax) offer different selectivity compared to non-polar columns and are often successful in resolving cis and trans isomers of unsaturated compounds. Liquid crystalline stationary phases are also known for their high isomeric selectivity.[5]

Q5: Is derivatization necessary for the analysis of Methylisoeugenol isomers?

A5: For GC analysis, derivatization is typically not required for Methylisoeugenol as it is sufficiently volatile. For HPLC analysis, derivatization is generally not necessary for UV detection, as the aromatic ring provides a chromophore. However, if using a detector with low sensitivity for the underivatized molecule, derivatization to enhance detection might be considered.

Troubleshooting Guides

HPLC Separation Issues
IssuePotential CausesRecommended Solutions
Poor or No Resolution of cis and trans Peaks Inadequate Column Chemistry: Standard C18 columns may not offer sufficient selectivity for geometric isomers. Mobile Phase Not Optimized: The mobile phase composition may not be selective enough for the isomers.[1][8] Suboptimal Temperature: Column temperature can significantly affect selectivity.Change Stationary Phase: Switch to a column with a different selectivity, such as a polar-embedded, cholesterol-based, or phenyl column. Optimize Mobile Phase: In reversed-phase HPLC, vary the organic modifier (e.g., switch from acetonitrile (B52724) to methanol, or vice versa). Adjust the solvent ratios to fine-tune polarity.[9][10] In normal-phase HPLC, adjust the ratio of the non-polar and polar solvents.[6] Adjust Temperature: Optimize the column temperature. Lower temperatures often increase selectivity for diastereomeric and geometric separations.[6]
Peak Tailing or Fronting Column Overload: Injecting too much sample can lead to distorted peak shapes.[8] Secondary Interactions: Silanol groups on the silica (B1680970) support can cause peak tailing for basic compounds. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[11]Reduce Sample Load: Decrease the injection volume or the sample concentration.[8] Use Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine (B128534) for basic compounds, to the mobile phase to block active sites on the stationary phase. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[11]
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Improper mixing or degradation of the mobile phase can lead to shifts in retention time.[1][6] Changes in Column Temperature: Variations in ambient temperature can affect retention if a column oven is not used.[1][6] Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially with gradient elution.[12]Prepare Fresh Mobile Phase: Ensure accurate mixing and thorough degassing of the mobile phase.[13] Use a Column Oven: Maintain a stable and consistent column temperature.[6] Ensure Proper Equilibration: Allow sufficient time (at least 10-20 column volumes) for the column to equilibrate with the mobile phase before each injection.[12]
GC Separation Issues
IssuePotential CausesRecommended Solutions
Poor or No Resolution of cis and trans Peaks Inappropriate Stationary Phase: A non-polar column may not provide the necessary selectivity. Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase.[14] Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas might not be optimal for the column dimensions.Select a Polar Column: Use a high-polarity capillary column (e.g., wax or biscyanopropyl polysiloxane).[4] Optimize Temperature Program: Decrease the temperature ramp rate to improve the separation of closely eluting isomers.[14] An isothermal period at an optimal temperature might also be effective. Adjust Flow Rate: Optimize the carrier gas flow rate (linear velocity) for the specific column and carrier gas (e.g., Helium, Hydrogen).[15]
Broad Peaks Column Degradation: The stationary phase may be degraded due to exposure to oxygen or high temperatures. Slow Injection: A slow injection can lead to band broadening in the inlet. Dead Volume: Poor connections or improper column installation can create dead volume.Condition or Replace Column: Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column. Optimize Injection Parameters: Use a fast injection speed and ensure the injector temperature is appropriate for the sample's volatility. Check Connections: Ensure all fittings are secure and the column is installed correctly in the inlet and detector.
Irreproducible Retention Times Fluctuations in Oven Temperature: Inconsistent oven temperature control can lead to variability in retention times. Leaks in the System: Leaks in the gas lines or fittings will affect the carrier gas flow rate and pressure. Inconsistent Inlet Pressure: Fluctuations in the carrier gas supply or electronic pressure control can cause retention time shifts.Verify Oven Performance: Check the oven's temperature stability and calibration. Perform a Leak Check: Systematically check for leaks at all connections from the gas source to the detector. Monitor Inlet Pressure: Ensure a stable gas supply and check the performance of the electronic pressure controller.

Experimental Protocols

Disclaimer: The following protocols are foundational guides for method development. The optimal conditions may vary depending on the specific instrumentation and sample matrix.

Protocol 1: HPLC Separation of Methylisoeugenol Isomers (Reversed-Phase)
  • Chromatographic System: HPLC with UV detector

  • Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water. Start with a ratio of 60:40 (v/v) and adjust as needed to achieve optimal resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Methylisoeugenol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC Separation of Methylisoeugenol Isomers
  • Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: High-polarity capillary column (e.g., WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 2°C/minute to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Dilute the Methylisoeugenol isomer mixture in hexane (B92381) to a concentration of approximately 100 µg/mL.

Quantitative Data Summary

The following tables present illustrative data for the separation of cis and trans Methylisoeugenol. Actual results will depend on the specific experimental conditions.

Table 1: Illustrative HPLC Performance Data

ParameterCondition 1 (60:40 ACN:H₂O)Condition 2 (55:45 ACN:H₂O)
Retention Time (cis-isomer)8.5 min10.2 min
Retention Time (trans-isomer)9.1 min11.0 min
Resolution (Rs)1.31.6
Tailing Factor (cis)1.21.1
Tailing Factor (trans)1.11.1

Table 2: Illustrative GC Performance Data

ParameterCondition 1 (2°C/min ramp)Condition 2 (Isothermal at 180°C)
Retention Time (cis-isomer)12.3 min15.8 min
Retention Time (trans-isomer)12.8 min16.5 min
Resolution (Rs)1.82.1
Peak Width (cis)0.15 min0.20 min
Peak Width (trans)0.16 min0.21 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Methylisoeugenol Isomer Mixture dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chromatograph (HPLC/GC) filter->inject separate Separation on Column inject->separate detect Detection (UV/FID) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

Caption: General experimental workflow for the chromatographic resolution of Methylisoeugenol isomers.

troubleshooting_flow cluster_solutions Optimization Steps rect_node rect_node start Poor Peak Resolution? check_mobile_phase Mobile Phase Optimized? start->check_mobile_phase check_column Correct Column Chemistry? check_mobile_phase->check_column No solution Resolution Achieved check_mobile_phase->solution Yes adjust_mp Adjust Solvent Ratio or Change Modifier check_mobile_phase->adjust_mp Yes check_temp Temperature Optimized? check_column->check_temp No change_column Try Alternative Stationary Phase check_column->change_column Yes check_temp->solution No optimize_temp Vary Column Temperature check_temp->optimize_temp Yes adjust_mp->check_mobile_phase change_column->check_column optimize_temp->check_temp

Caption: A logical troubleshooting guide for addressing poor peak resolution in isomer separation.

References

Technical Support Center: Synthesis of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Methylisoeugenol. Our focus is on minimizing byproduct formation and maximizing the yield of the desired cis-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methylisoeugenol?

A1: Methylisoeugenol is typically synthesized from eugenol (B1671780) through a two-step process:

  • Isomerization: The allyl group (-CH₂CH=CH₂) of eugenol is isomerized to a propenyl group (-CH=CHCH₃) to form isoeugenol (B1672232). This reaction is commonly catalyzed by bases (e.g., potassium hydroxide), solid bases, or transition metal complexes.[1][2][3]

  • Methylation: The hydroxyl group (-OH) of isoeugenol is then methylated to yield methylisoeugenol. A common method for this step is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with a methylating agent like methyl chloride.[4]

A one-step method has also been reported, converting eugenol directly to isoeugenol methyl ether using dimethyl carbonate (DMC) as a green methylating agent.[5]

Q2: What are the common byproducts in the synthesis of this compound?

A2: The most significant "byproduct" in the synthesis of this compound is often its stereoisomer, trans-Methylisoeugenol . The trans-isomer is thermodynamically more stable and is frequently the major product of the isomerization of eugenol.[6][7] Other potential byproducts can include:

  • Unreacted Eugenol: Incomplete isomerization will leave residual eugenol in the reaction mixture.

  • Oligomerization and Polymerization Products: Under certain conditions, especially at high temperatures or with certain catalysts, the starting materials and products can undergo polymerization.

  • Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the phenolic hydroxyl group can lead to colored impurities.

  • Side-products from Methylating Agent: Depending on the methylating agent used, side-products can be generated. For example, using dimethyl sulfate (B86663) can lead to the formation of methyl sulfate esters.

Q3: How can I increase the yield of the cis-isomer over the trans-isomer?

A3: Achieving high cis-selectivity in the isomerization of eugenol is a significant challenge, as the trans-isomer is the more stable product. While specific, highly selective catalysts for the direct formation of cis-isoeugenol (B1225279) are not extensively documented in readily available literature, here are some general strategies that may favor the kinetic (cis) product:

  • Low-Temperature Reactions: Running the isomerization at lower temperatures can sometimes favor the formation of the kinetic product over the thermodynamic product.

  • Choice of Catalyst: While many catalysts favor the trans-isomer, exploring a range of transition metal catalysts and ligands may identify systems that provide higher cis-selectivity. For instance, certain ruthenium complexes have been used for isomerization, though selectivity for the cis-isomer is not always the primary outcome.[8]

  • Photochemical Isomerization: In some alkene systems, photochemical isomerization can be used to convert the more stable trans-isomer to the cis-isomer. This approach would require investigation for its applicability to isoeugenol or methylisoeugenol.

Q4: What analytical methods are recommended for determining the cis/trans ratio of Methylisoeugenol?

A4: The most common and effective methods for quantifying the ratio of cis- and trans-Methylisoeugenol are:

  • Gas Chromatography (GC): This is a widely used technique for separating volatile compounds. A capillary column with a polar stationary phase is often effective for separating geometric isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers. The choice of column (e.g., C18, C30) and mobile phase is critical for achieving good resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish and quantify the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the vinylic protons.

Troubleshooting Guides

Issue 1: Low yield of isoeugenol during the isomerization of eugenol.
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. If using a solid catalyst, ensure it is properly activated (e.g., by heating under vacuum).
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to byproduct formation. A temperature screen is recommended.
Presence of Water For base-catalyzed reactions, the presence of water can reduce the effectiveness of the base. Ensure all reagents and solvents are anhydrous.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
Issue 2: Predominant formation of trans-Methylisoeugenol.
Possible Cause Suggested Solution
Thermodynamic Control The reaction conditions favor the formation of the more stable trans-isomer.
- Attempt the isomerization at a lower temperature to favor the kinetic cis-product.
- Investigate different catalyst systems that may offer higher kinetic selectivity.
Post-synthesis Isomerization The cis-isomer may be converting to the trans-isomer during workup or purification.
- Avoid prolonged exposure to heat or acidic/basic conditions during purification.
Issue 3: Formation of colored impurities.
Possible Cause Suggested Solution
Oxidation of Phenolic Compounds The reaction mixture is being exposed to oxygen at elevated temperatures.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Use degassed solvents.
Decomposition of Reagents or Products The reaction temperature is too high, leading to decomposition.
- Lower the reaction temperature and extend the reaction time if necessary.

Experimental Protocols

Protocol 1: General Isomerization of Eugenol to Isoeugenol (Primarily trans)

This protocol is a general method for the isomerization of eugenol, which typically yields the trans-isomer as the major product.

Materials:

  • Eugenol

  • Potassium hydroxide (B78521) (KOH)

  • High-boiling point solvent (e.g., ethylene (B1197577) glycol)

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethylene glycol by heating.

  • Add eugenol to the hot solution.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude isoeugenol.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Methylation of Isoeugenol (Williamson Ether Synthesis)

This protocol describes the methylation of isoeugenol. The stereochemistry of the starting isoeugenol (cis or trans) is generally retained.

Materials:

  • Isoeugenol (as a mixture of isomers or the purified cis-isomer)

  • Strong base (e.g., sodium hydride or sodium hydroxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve isoeugenol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Carefully add the strong base portion-wise to the solution.

  • Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

  • Cool the mixture again in an ice bath and add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methylisoeugenol.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_isomerization Step 1: Isomerization cluster_methylation Step 2: Methylation cluster_purification Step 3: Purification Eugenol Eugenol Reaction1 Isomerization (e.g., KOH, heat) Eugenol->Reaction1 Isoeugenol Isoeugenol (cis/trans mixture) Reaction1->Isoeugenol Reaction2 Methylation (e.g., Base, CH3I) Isoeugenol->Reaction2 Methylisoeugenol Methylisoeugenol (cis/trans mixture) Reaction2->Methylisoeugenol Purification Purification (e.g., Chromatography, Distillation) Methylisoeugenol->Purification cis_Methylisoeugenol This compound Purification->cis_Methylisoeugenol trans_Methylisoeugenol trans-Methylisoeugenol (Byproduct) Purification->trans_Methylisoeugenol

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound CheckIsomerization Check Isomerization Step: High trans/cis Ratio? Start->CheckIsomerization CheckMethylation Check Methylation Step: Incomplete Reaction? CheckIsomerization->CheckMethylation No OptimizeIsomerization Optimize Isomerization: - Lower Temperature - Screen Catalysts CheckIsomerization->OptimizeIsomerization Yes CheckPurification Check Purification Step: Loss of Product? CheckMethylation->CheckPurification No OptimizeMethylation Optimize Methylation: - Anhydrous Conditions - Check Base/Alkylating Agent CheckMethylation->OptimizeMethylation Yes OptimizePurification Optimize Purification: - Adjust Chromatography - Check Distillation Conditions CheckPurification->OptimizePurification Yes Success Improved Yield of This compound CheckPurification->Success No OptimizeIsomerization->Success OptimizeMethylation->Success OptimizePurification->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting cis-Methylisoeugenol Degradation in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation of cis-Methylisoeugenol in alkaline media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in alkaline media a concern?

A1: this compound is a naturally occurring organic compound found in various essential oils. Its stability is a critical factor in the development of pharmaceutical formulations, fragrances, and other commercial products, as degradation can lead to loss of efficacy, altered scent profiles, and the formation of potentially undesirable byproducts. Alkaline conditions are often encountered during formulation processes and can accelerate the degradation of sensitive molecules like this compound.

Q2: What are the primary factors that can influence the degradation of this compound in an alkaline environment?

A2: Several factors can impact the stability of this compound in alkaline media. These include:

  • pH: The concentration of hydroxide (B78521) ions directly influences the rate of base-catalyzed reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Presence of Oxygen: Oxidative degradation can occur, especially in the presence of light or metal ions.

  • Light Exposure: Photodegradation can be a significant degradation pathway for many organic molecules.[1]

  • Solvent Composition: The polarity and protic nature of the solvent can affect reaction rates.

Q3: What are the likely degradation pathways for this compound in alkaline media?

A3: While specific kinetic studies on this compound are not extensively published, based on the chemistry of related phenylpropanoids like anethole (B165797) and estragole, the following degradation pathways are plausible in alkaline conditions:

  • Cis-trans isomerization: The cis-isomer may convert to the more thermodynamically stable trans-isomer.

  • Hydrolysis of the methyl ether: Although generally stable, under harsh alkaline conditions and elevated temperatures, the methoxy (B1213986) group could potentially be hydrolyzed to a hydroxyl group.

  • Oxidation: The propenyl side chain can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or carboxylic acids.

Q4: What is a "forced degradation" study and why is it recommended?

A4: A forced degradation or stress testing study involves intentionally subjecting a compound to harsh conditions, such as high pH, high temperature, and oxidizing agents, to accelerate its degradation.[2] This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a "stability-indicating" analytical method that can separate the parent compound from its degradation products.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound degradation in alkaline media.

Problem Possible Causes Recommended Solutions
Rapid and complete degradation of this compound observed immediately after adding alkaline solution. The alkaline concentration is too high. The temperature is too high.Start with a lower concentration of NaOH (e.g., 0.01 M) and conduct the experiment at room temperature. Gradually increase the stress conditions as needed.
Inconsistent results between replicate experiments. Inaccurate pipetting of the alkaline solution or the this compound stock solution. Fluctuation in temperature. Incomplete mixing of the reaction solution.Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled water bath or incubator for the experiments.
Appearance of a red color in the reaction mixture. This is a known indicator of Methylisoeugenol degradation in alkaline bases.[4]This is expected. Proceed with your analytical method to identify and quantify the degradation products.
Poor separation of peaks in the HPLC chromatogram (e.g., peak tailing, co-elution). The HPLC method is not "stability-indicating." The mobile phase composition is not optimal. The column is degraded or contaminated.Develop a stability-indicating HPLC method using forced degradation samples. Optimize the mobile phase pH, organic solvent ratio, and gradient. Use a guard column and regularly clean or replace the analytical column.
Unexpected peaks observed in the HPLC chromatogram of the control sample (time zero). Contaminated solvent or glassware. Impurities in the this compound starting material.Use high-purity solvents and thoroughly clean all glassware. Analyze the this compound stock solution to identify any pre-existing impurities.

Quantitative Data Summary

A crucial aspect of stability studies is the systematic collection and presentation of quantitative data. The following table provides a template for summarizing the results from a forced alkaline degradation study of this compound.

Condition Time (hours) This compound Remaining (%) trans-Methylisoeugenol Formed (%) Other Degradation Products (%) Observations
0.1 M NaOH, 25°C 010000Colorless solution
2
6
12Slight yellowing
24
0.1 M NaOH, 50°C 010000Colorless solution
2
6Noticeable color change
12
24
1.0 M NaOH, 25°C 010000Colorless solution
2
6
12
24Significant color change

Experimental Protocols

Protocol 1: Forced Alkaline Degradation of this compound

Objective: To investigate the degradation of this compound under alkaline conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound standard

  • Sodium hydroxide (NaOH) pellets

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) for neutralization

  • Volumetric flasks

  • Pipettes

  • HPLC vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a 1.0 M NaOH solution by dissolving 4.0 g of NaOH pellets in 100 mL of water. Prepare a 0.1 M NaOH solution by diluting the 1.0 M stock.

  • Degradation Experiment:

    • For each condition (e.g., 0.1 M NaOH at 25°C, 1.0 M NaOH at 25°C, 0.1 M NaOH at 50°C), pipette 1 mL of the this compound stock solution into a suitable reaction vessel.

    • Add 9 mL of the respective NaOH solution to initiate the degradation.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a 1 mL aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an appropriate volume of HCl to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis and transfer to an HPLC vial.

  • Control Sample:

    • Prepare a control sample by adding 1 mL of the this compound stock solution to 9 mL of water (without NaOH). Analyze this sample at the beginning and end of the experiment to ensure the compound is stable in the absence of alkali.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any degradation products formed by comparing the peak areas to a standard calibration curve.

Visualizations

degradation_pathway cis_ME This compound trans_ME trans-Methylisoeugenol cis_ME->trans_ME Isomerization hydrolysis_product Hydrolysis Product (e.g., cis-Isoeugenol) cis_ME->hydrolysis_product Hydrolysis (harsh conditions) oxidation_products Oxidation Products (Aldehydes, Ketones, etc.) cis_ME->oxidation_products Oxidation trans_ME->oxidation_products Oxidation

Caption: Plausible degradation pathways of this compound in alkaline media.

experimental_workflow start Start: Prepare Stock Solutions (this compound, NaOH) setup Set up Degradation Conditions (pH, Temperature) start->setup reaction Initiate Reaction setup->reaction sampling Sample at Time Points (0, 2, 6, 12, 24h) reaction->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by HPLC neutralize->analyze data Quantify and Tabulate Data analyze->data end End: Evaluate Stability data->end

Caption: General experimental workflow for a forced alkaline degradation study.

hplc_troubleshooting start Poor HPLC Results? peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes resolution Poor Resolution? start->resolution No overload Column Overload? -> Reduce sample conc. peak_shape->overload Yes ph_mismatch Mobile Phase pH incorrect? -> Adjust pH peak_shape->ph_mismatch No gradient Optimize Gradient? -> Adjust slope resolution->gradient Yes mobile_phase Change Mobile Phase? -> Test different organic solvents resolution->mobile_phase No retention Retention Time Shift? flow_rate Flow Rate Fluctuation? -> Check pump retention->flow_rate Yes temp Temperature Fluctuation? -> Check column oven retention->temp No column_issue Column Degradation? -> Clean/Replace Column ph_mismatch->column_issue No mobile_phase->retention Continue

References

optimization of extraction parameters for cis-Methylisoeugenol from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cis-Methylisoeugenol extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

A1: this compound is a phenylpropanoid found in the essential oils of various plants. A significant natural source is the roots and rhizomes of plants from the Asarum genus, such as Asarum heterotropoides.[1][2][3] Methyl eugenol, a closely related compound, is often a major component of these essential oils.[1]

Q2: Which extraction methods are most effective for this compound?

A2: The most common and effective methods for extracting this compound and other essential oil components include:

  • Solvent Extraction: This method uses organic solvents to dissolve the target compound from the plant matrix. It is versatile and can be optimized for selectivity.[1][4]

  • Supercritical Fluid Extraction (SFE): This technique, primarily using CO2, is considered a "green" method.[5][6] It offers high selectivity and yields pure extracts with no residual solvent.[5][7][8] Extraction conditions for supercritical CO2 are typically above its critical temperature of 31°C and critical pressure of 74 bar.[5][7]

  • Steam Distillation: A traditional method for extracting volatile compounds like essential oils. It is particularly useful for large-scale extractions.[3]

Q3: How do temperature and pressure affect extraction efficiency, particularly in Supercritical Fluid Extraction (SFE)?

A3: Temperature and pressure are critical parameters in SFE that control the solvent properties of the supercritical fluid (e.g., CO2).

  • Effect of Pressure: At a constant temperature, increasing the pressure generally increases the density of the supercritical fluid, which in turn enhances its solvating power and improves extraction yield.[6][9]

  • Effect of Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the fluid's density, which can lower its solvating power.[6] However, higher temperatures can also increase the vapor pressure of the analyte, facilitating its extraction.[10][11] This interplay results in an optimal temperature range for maximizing yield.[9][12] For instance, in one study on a related compound, the highest yield was obtained at 40°C and 220 bar.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Problem 1: Low Extraction Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Incomplete Homogenization Ensure the plant material is ground to a fine, uniform powder. This increases the surface area for solvent penetration. Incomplete cell disruption can trap the target compound within the plant matrix.[13][14]
Suboptimal Solvent Selection The polarity of the solvent must match that of this compound. For solvent extraction, consider using a sequence of solvents with varying polarities (e.g., hexane, followed by ethanol) to optimize extraction.[4] For SFE, adding a co-solvent like ethanol (B145695) or methanol (B129727) can modify the polarity of CO2 to enhance extraction efficiency.[5][7][15]
Incorrect Extraction Parameters Systematically optimize parameters like temperature, time, and solvent-to-solid ratio.[15][16] For SFE, adjust pressure and temperature to find the optimal density for CO2.[6][9] For solvent extraction, increasing temperature can improve solubility and diffusion rates, but excessively high temperatures may degrade the target compound.[10][11][12]
Poor Phase Separation (Solvent Ext.) If performing a liquid-liquid extraction, ensure thorough mixing followed by adequate centrifugation to achieve clear phase separation. Poor separation can lead to loss of the analyte.[13]
Incomplete Elution During column chromatography or solid-phase extraction, ensure the elution buffer is effective. Warming the elution buffer or performing a second elution step can improve recovery.[13]
Problem 2: Co-extraction of Impurities / Low Purity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Low Selectivity of Solvent The solvent may be too non-selective, extracting a wide range of compounds. In SFE, selectivity can be fine-tuned by precisely controlling the pressure and temperature.[7] For solvent extraction, using a solvent with a polarity that more closely matches this compound is recommended.[17][18]
Inappropriate Extraction Time Prolonged extraction times can sometimes lead to the extraction of more undesirable, less soluble compounds. Optimize the extraction time to maximize the yield of the target compound while minimizing impurities.
Matrix Effects The plant matrix itself can contain compounds with similar chemical properties to this compound, leading to co-extraction.
Degradation of Target Compound This compound may be sensitive to heat, light, or extreme pH.[19] Use moderate extraction temperatures and protect the extract from light. Ensure the pH of the solvent is near neutral unless a different pH is shown to improve stability or selectivity.[19]

Experimental Protocols

Protocol: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general methodology for the SFE of this compound from dried plant material (e.g., Asarum roots).

1. Sample Preparation:

  • Dry the plant material (roots and rhizomes) at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-mesh).

2. SFE System Setup:

  • The SFE system should include a CO2 pump, a heating zone, an extraction vessel, a pressure regulator, and a collection vessel.[5][7]
  • Load the ground plant material into the extraction vessel.

3. Extraction Parameters (Optimization required):

  • Supercritical Fluid: Carbon Dioxide (CO2).[5][7]
  • Co-solvent (Optional): Ethanol or methanol (e.g., 5-10% v/v) can be added to modify CO2 polarity.[5][7]
  • Temperature: Set the extraction temperature (e.g., start with a range of 40-60°C).[9]
  • Pressure: Set the extraction pressure (e.g., start with a range of 150-250 bar).[9]
  • Flow Rate: Set the CO2 flow rate (e.g., 2-4 L/min).
  • Time: Set the extraction time (e.g., 60-120 minutes).[5]

4. Extraction Process:

  • Pump liquid CO2 to the heating zone where it reaches supercritical conditions.[7]
  • The supercritical CO2 then passes through the extraction vessel, dissolving the this compound.[7]
  • The extract-laden fluid flows to the separator (collection vessel) where the pressure is lowered.[7]
  • This pressure drop causes the CO2 to lose its solvent power, precipitating the extracted compounds.[7]

5. Sample Collection & Analysis:

  • Collect the extract from the separator.
  • Analyze the extract for the presence and purity of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Workflow & Logic Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and troubleshooting logic.

G Figure 1: General Workflow for Extraction Optimization A 1. Sample Preparation (Drying, Grinding) B 2. Select Extraction Method (SFE, Solvent, etc.) A->B C 3. Define Parameter Ranges (Temp, Pressure, Solvent Ratio) B->C D 4. Perform Extraction Experiments (e.g., Response Surface Methodology) C->D E 5. Analysis of Extract (GC-MS, HPLC for Yield & Purity) D->E F 6. Data Evaluation & Modeling E->F G 7. Determine Optimal Conditions F->G H 8. Validation Experiment G->H

Figure 1: General Workflow for Extraction Optimization

G Figure 2: Troubleshooting Logic for Low Extraction Yield Start Start: Low Yield Observed Check_Homogenization Is sample homogenization adequate? Start->Check_Homogenization Improve_Homogenization Action: Re-grind sample to a finer powder Check_Homogenization->Improve_Homogenization No Check_Parameters Are extraction parameters (T, P, time) optimized? Check_Homogenization->Check_Parameters Yes Improve_Homogenization->Check_Parameters Optimize_Parameters Action: Perform DOE to find optimal settings Check_Parameters->Optimize_Parameters No Check_Solvent Is the solvent choice appropriate? Check_Parameters->Check_Solvent Yes Optimize_Parameters->Check_Solvent Change_Solvent Action: Test different solvents or add co-solvents Check_Solvent->Change_Solvent No End Yield Improved Check_Solvent->End Yes Change_Solvent->End

Figure 2: Troubleshooting Logic for Low Extraction Yield

References

Technical Support Center: Addressing Poor Solubility of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of cis-Methylisoeugenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenylpropanoid, a class of organic compounds found in many essential oils. Its chemical structure gives it a hydrophobic nature, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in various experimental settings, particularly in drug development and biological assays, as it can lead to inaccurate results and limit its bioavailability.

Q2: What is the approximate aqueous solubility of this compound?

A2: The estimated aqueous solubility of this compound is approximately 144.8 mg/L at 25°C. Its lipophilicity is indicated by an estimated LogP value of 3.05.

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: The three main strategies to enhance the aqueous solubility of poorly soluble compounds like this compound are:

  • Co-solvency: Blending water with a miscible organic solvent to increase the drug's solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Micellar Solubilization using Surfactants: Using surfactants to form micelles that can entrap the hydrophobic drug molecules.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Problem: You observe precipitation or cloudiness when adding your this compound stock solution (likely in an organic solvent) to an aqueous buffer for your experiment.

Root Cause: The concentration of the organic solvent from the stock solution is not high enough in the final aqueous solution to keep the hydrophobic this compound dissolved.

Solutions:

  • Option 1: Increase Co-solvent Concentration. If your experimental design allows, increase the percentage of the organic co-solvent (e.g., ethanol (B145695), DMSO) in your final aqueous solution. It is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.

  • Option 2: Employ Cyclodextrin Complexation. Pre-complexing this compound with a cyclodextrin, such as β-cyclodextrin, can significantly enhance its aqueous solubility.

  • Option 3: Utilize a Surfactant. Incorporating a biocompatible surfactant, like Polysorbate 80 (Tween 80), at a concentration above its critical micelle concentration (CMC) can facilitate the formation of micelles that solubilize this compound.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results, which you suspect is due to inconsistent solubility of this compound.

Root Cause: The compound may be coming out of solution during the experiment, leading to variations in the effective concentration.

Solutions:

  • Confirm Homogeneity: Before each experiment, visually inspect your final working solution for any signs of precipitation or cloudiness.

  • Optimize Solubilization Method: Systematically test different concentrations of co-solvents, cyclodextrins, or surfactants to find the optimal conditions for maintaining this compound in solution throughout your experiment.

  • Sonication: Briefly sonicating the final solution before use can help to re-dissolve any small, invisible precipitates.

Data Presentation

The following tables provide representative quantitative data on the solubility enhancement of isoeugenol (B1672232), a closely related compound to this compound, using different techniques. This data can serve as a starting point for optimizing the solubility of this compound.

Table 1: Solubility of Isoeugenol in Ethanol-Water Co-solvent System

Ethanol Concentration (% v/v)Isoeugenol Solubility (mg/mL)
00.81
1015
2045
30120
40300
50>500

Note: Data is estimated based on the solubility of isoeugenol and the general behavior of hydrophobic compounds in ethanol-water mixtures.

Table 2: Solubility Enhancement of Phenylpropanoids (including Isoeugenol) with β-Cyclodextrin [1][2]

PhenylpropanoidIntrinsic Solubility (S₀) (mM)Solubility with 10 mM β-CD (S_t) (mM)Solubility Enhancement (S_t / S₀)Stability Constant (K_f) (M⁻¹)
Estragole0.873.614.1360
Eugenol14.829.42.070
Isoeugenol 4.9 15.2 3.1 470
Caffeic acid5.012.02.4280
Ferulic acid3.711.83.2650

Table 3: Estimated Solubilization of a Hydrophobic Compound with Polysorbate 80 (Tween 80)

Polysorbate 80 Concentration (% w/v)Estimated Solubilization Capacity (mg compound / mL solution)
0.01 (Below CMC)Minimal
0.1~5
0.5~25
1.0~50

Note: The critical micelle concentration (CMC) of Polysorbate 80 is approximately 0.012 mg/mL. Significant solubilization occurs above the CMC. The values presented are illustrative for a typical hydrophobic compound and will vary for this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 100 mg/mL).

  • Prepare Co-solvent-Water Mixtures: Prepare a series of ethanol-water mixtures (v/v), for example, 10%, 20%, 30%, 40%, and 50% ethanol in deionized water.

  • Determine Solubility:

    • Add an excess amount of this compound to each co-solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Inclusion Complexation with β-Cyclodextrin (Kneading Method)
  • Molar Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Slurry Formation: Place the β-cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Incorporation: Gradually add the this compound to the paste while continuously kneading.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Washing: Gently wash the dried complex with a small amount of a non-polar solvent (e.g., hexane) to remove any un-complexed this compound from the surface.

  • Final Drying: Dry the washed complex under vacuum.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method as described in Protocol 1.

Protocol 3: Micellar Solubilization with Polysorbate 80 (Tween 80)
  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of Polysorbate 80 at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add an excess amount of this compound to each surfactant solution.

  • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours.

  • Separation and Analysis: Centrifuge and filter the samples as described in Protocol 1.

  • Quantification: Determine the concentration of this compound in the clear supernatant.

Visualizations

experimental_workflow General Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Stock Solution (this compound in Organic Solvent) mix Mix Stock with Solubilizing Agent and Aqueous Medium stock->mix solubilizer Prepare Solubilizing Agent (Co-solvent, Cyclodextrin, or Surfactant Solution) solubilizer->mix equilibrate Equilibrate Mixture (e.g., 24-48h with agitation) mix->equilibrate separate Separate Undissolved Compound (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis) separate->analyze data Determine Solubility analyze->data

Caption: Workflow for determining the solubility of this compound with various solubilizing agents.

logical_relationship Troubleshooting Logic for Poor Solubility cluster_methods Solubilization Strategies cluster_considerations Experimental Considerations start Poor Aqueous Solubility of This compound cosolvency Co-solvency (e.g., Ethanol, DMSO) start->cosolvency Option 1 cyclodextrin Cyclodextrin Complexation (e.g., β-Cyclodextrin) start->cyclodextrin Option 2 surfactant Micellar Solubilization (e.g., Polysorbate 80) start->surfactant Option 3 concentration Concentration of Solubilizing Agent cosolvency->concentration compatibility Assay Compatibility (e.g., cell toxicity) cosolvency->compatibility cyclodextrin->concentration cyclodextrin->compatibility surfactant->concentration surfactant->compatibility stability Solution Stability over time concentration->stability compatibility->stability end Enhanced Aqueous Solubility and Reliable Experimental Results stability->end

Caption: Decision-making flowchart for addressing the poor solubility of this compound.

signaling_pathway Potential Apoptotic Signaling Pathway Influenced by a Cytotoxic Phenylpropanoid cluster_upstream Upstream Signaling cluster_apoptosis Apoptosis Regulation drug This compound (or related cytotoxic compound) akt Akt drug->akt Inhibition (?) bax Bax (Pro-apoptotic) drug->bax Activation (?) mtor mTOR akt->mtor Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition of pro-apoptotic Bcl-2 family members mtor->bcl2 Upregulation bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of the Akt/mTOR and apoptotic pathways. The precise molecular targets of this compound are a subject of ongoing research.

References

preventing isomerization of cis-Methylisoeugenol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to prevent the isomerization of cis-Methylisoeugenol to its trans isomer during analytical procedures. Accurate quantification of the cis isomer is critical, and its propensity to convert to the more stable trans form under common laboratory conditions can lead to significant analytical errors.

Frequently Asked Questions (FAQs)

Q1: What is Methylisoeugenol isomerization and why is it a problem?

A1: Methylisoeugenol exists as two geometric isomers: cis (also known as (Z)-Methylisoeugenol) and trans (or (E)-Methylisoeugenol).[1][2] Isomerization is the process where the cis form, which is often the isomer of interest, converts into the more thermodynamically stable trans form. This poses a significant analytical challenge as it leads to the underestimation of the true this compound concentration in a sample and an overestimation of the trans isomer, compromising the accuracy and validity of experimental results.

Q2: What are the primary factors that cause this compound to isomerize?

A2: The isomerization of this compound is primarily induced by exposure to energy in the form of heat, light (especially UV), and the presence of acid or base catalysts.[3][4][5]

  • Heat: Elevated temperatures, particularly those encountered in Gas Chromatography (GC) inlets, can provide the activation energy needed to overcome the rotational barrier of the double bond, leading to conversion to the trans isomer.

  • Light: Exposure to ambient laboratory light or UV radiation can trigger photoisomerization. Studies on analogous compounds like stilbenes show that UV light can convert the majority of the trans isomer to the cis form within minutes, indicating that the reverse reaction is also highly probable for a labile compound like this compound.[6]

  • Acids and Bases: Acidic or alkaline conditions can catalyze the isomerization process.[3][4] It has been noted that methylisoeugenol's stability is compromised in alkaline bases.[4]

Q3: Which analytical technique is preferred for analyzing this compound, GC or HPLC?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify cis and trans isomers. However, HPLC is often the preferred method for thermally labile compounds as it is performed at or near room temperature, significantly reducing the risk of heat-induced isomerization that can occur in a hot GC inlet. If GC must be used, special precautions, such as low-temperature injection techniques, are critical.

Q4: How should I prepare and store my samples to minimize isomerization?

A4: Proper sample handling from collection to analysis is crucial.

  • Minimize Light Exposure: Always work in a dimly lit environment. Use amber glassware or vials wrapped in aluminum foil for all samples, standards, and extracts.

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at a controlled low temperature (e.g., 4°C).

  • Control pH: Ensure all solvents are neutral and free of acidic or basic impurities. If the sample matrix is acidic or basic, consider a neutralization step if it does not compromise the analyte.

  • Storage: For short-term storage, keep samples and extracts at 4°C. For long-term storage, -80°C is recommended. Before sealing vials for storage, flush them with an inert gas like nitrogen or argon to displace oxygen and prevent potential oxidative degradation.

Isomerization Mechanisms and Prevention Workflow

The primary pathway for isomerization involves the input of energy (heat, light) or chemical catalysis, which allows for rotation around the central carbon-carbon double bond.

cluster_cis This compound (Less Stable) cluster_trans trans-Methylisoeugenol (More Stable) cluster_factors Isomerization Factors Cis cis-Isomer Trans trans-Isomer Cis->Trans Isomerization Heat Heat (e.g., GC Inlet) Light Light (UV, Ambient) AcidBase Acid / Base Catalysis

Caption: Factors inducing the isomerization of this compound.

To mitigate these factors, a systematic workflow should be followed at every stage of the analytical process.

cluster_workflow Analytical Workflow for this compound cluster_prep_actions Key Actions cluster_storage_actions Key Actions cluster_analysis_actions Key Actions SamplePrep Sample Preparation Storage Sample / Extract Storage SamplePrep->Storage PrepAction1 Use amber glassware Analysis Chromatographic Analysis Storage->Analysis StorageAction1 Store at ≤ 4°C (short-term) or -80°C (long-term) Data Data Interpretation Analysis->Data AnalysisAction1 Use HPLC if possible PrepAction2 Work under dim light PrepAction3 Maintain low temp (on ice) StorageAction2 Flush vials with N2/Ar AnalysisAction2 If GC, use low-temp inlet (Cool On-Column) AnalysisAction3 Use validated method

Caption: Recommended workflow to prevent isomerization during analysis.

Troubleshooting Guide

This guide addresses specific problems that may indicate isomerization is occurring during your analysis.

Problem Potential Cause Recommended Solution
Low or no cis-isomer peak detected in a sample expected to contain it. Complete Isomerization: The cis-isomer has completely converted to the trans-isomer at some point before or during analysis.1. Review Sample History: Check for any exposure to high heat, prolonged light, or non-neutral pH. 2. Re-prepare Standard: Prepare a fresh cis-isomer standard and inject it immediately using a low-temperature method (HPLC or Cool On-Column GC) to confirm system performance. 3. Re-extract Sample: Extract a new aliquot of the original sample using the recommended preventative measures (dim light, on ice).
Peak for cis-isomer is present, but the area is lower than expected and/or inconsistent between injections. Partial Isomerization: Isomerization is occurring either during sample storage/preparation or within the analytical instrument itself.1. In-System Isomerization (GC): The GC inlet temperature is too high. Switch to a Cool On-Column or Programmed Temperature Vaporization (PTV) inlet. Reduce the inlet temperature to the lowest possible value that still allows for efficient analyte transfer. 2. In-System Isomerization (HPLC): Though less common, acidic mobile phases or a contaminated column could contribute. Ensure mobile phase pH is neutral and flush the column. 3. Sample Prep Isomerization: Re-evaluate your sample preparation workflow. Ensure all steps are performed under dim light and at low temperatures.
Appearance of an unexpectedly large trans-isomer peak. Isomerization Product: The detected trans-isomer is not endogenous to the sample but is an artifact of the analytical process.1. Analyze a Pure Standard: Inject a pure standard of this compound. The appearance of a trans peak is a definitive sign of on-system isomerization. 2. Optimize GC Method: If using GC, systematically lower the injector temperature by 20°C increments and observe the cis/trans peak area ratio. 3. Check Solvents: Ensure all solvents for sample preparation and mobile phases are fresh, high-purity, and neutral.
Quantitative Impact of Analytical Conditions (Data from Analogous Compounds)

While specific kinetic data for this compound is limited, studies on structurally similar compounds highlight the profound impact of analytical conditions. These data should be used as a qualitative guide to emphasize the importance of preventative measures.

Compound Class Condition Observation Implication for this compound
Stilbenes UV light (366 nm) exposure in methanol (B129727) solutionNear-complete conversion of trans to cis isomers within 10-30 minutes.[6]High sensitivity to light-induced isomerization. All work must be protected from light.
Anethole Exposure to acidic zeolite catalyst at 30-90°CFormation of cis-anethole (B1224065) (1-2%) alongside more abundant dimer products.[7]Acidic conditions, even at moderate temperatures, can catalyze isomerization.

Recommended Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation (Preferred Method)

This method is recommended to minimize thermal degradation.

Parameter Condition Rationale
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good hydrophobic selectivity for separating isomers.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA simple, effective mobile phase for separation. Must be freshly prepared and degassed.
Flow Rate 1.0 mL/minStandard flow rate for good efficiency and reasonable run times.
Column Temp. 25°CControlled room temperature to ensure retention time stability without adding thermal stress.
Injection Vol. 10 µLAdjust as needed based on sample concentration.
Detection UV at 265 nmAn appropriate wavelength for aromatic compounds like methylisoeugenol.
Sample Prep Dilute sample in mobile phase. Filter through a 0.22 µm syringe filter.Ensures compatibility with the HPLC system and removes particulates.
Protocol 2: Low-Temperature GC-MS Method for Isomer Separation

This method should only be used if HPLC is not available or if MS detection is required and an LC-MS is not accessible. The key is minimizing thermal stress in the inlet.

Parameter Condition Rationale
Inlet Cool On-Column (COC) or Programmed Temperature Vaporization (PTV)Critical to prevent isomerization. Injects the sample directly onto the column at a low temperature, avoiding contact with a hot inlet liner.
Inlet Temp. COC: Track Oven Temp. PTV: Start at 50°C (hold 0.5 min), then ramp at 200°C/min to 280°C.Minimizes the initial thermal shock to the analyte.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A robust, general-purpose column suitable for this compound class.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minStandard carrier gas providing good efficiency.
Oven Program 80°C (hold 1 min), then 10°C/min to 250°C (hold 5 min)A starting temperature below the solvent boiling point allows for solvent focusing. The ramp provides good separation.
MS Detector Scan Mode: 40-400 m/z. EI at 70 eV.Standard conditions for identifying and quantifying the isomers based on their mass spectra.

By implementing these protocols and adhering to the handling and troubleshooting guidelines, researchers can significantly improve the accuracy and reliability of their analytical results for this compound.

References

Validation & Comparative

A Comparative Spectroscopic and Biological Analysis of Methylisoeugenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparative guide to the spectral properties of (E)- and (Z)-Methylisoeugenol, with insights into their biological activities and associated signaling pathways.

This guide provides a comprehensive comparative analysis of the spectral data of the geometric isomers of Methylisoeugenol: (E)-Methylisoeugenol and (Z)-Methylisoeugenol. The information is tailored for researchers and professionals in drug development and related scientific fields, offering a clear, data-driven comparison of their spectroscopic fingerprints and an overview of their biological significance.

Spectroscopic Data Comparison

The differentiation between the (E) and (Z)-isomers of Methylisoeugenol is critical for characterization and quality control. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Methylisoeugenol Isomers (in CDCl₃)

Proton Assignment (E)-Methylisoeugenol Chemical Shift (δ, ppm) (Z)-Methylisoeugenol Chemical Shift (δ, ppm) Key Differences
H-α~6.30 (dq, J ≈ 15.6, 1.6 Hz)~6.45 (dq, J ≈ 11.6, 1.8 Hz)The coupling constant (J) for the vinyl protons is significantly larger for the trans isomer.
H-β~6.09 (dq, J ≈ 15.6, 6.6 Hz)~5.75 (dq, J ≈ 11.6, 7.2 Hz)H-β in the (Z)-isomer is shifted upfield compared to the (E)-isomer.
-OCH₃ (on ring)~3.88 (s)~3.87 (s)Minimal difference.
-OCH₃ (on ring)~3.86 (s)~3.85 (s)Minimal difference.
Aromatic Protons~6.80-6.90 (m)~6.75-6.85 (m)Minor shifts in the aromatic region.
-CH₃ (propenyl)~1.87 (dd, J ≈ 6.6, 1.6 Hz)~1.95 (dd, J ≈ 7.2, 1.8 Hz)The methyl protons of the (Z)-isomer are slightly deshielded.

Table 2: ¹³C NMR Spectral Data of Methylisoeugenol Isomers (in CDCl₃)

Carbon Assignment (E)-Methylisoeugenol Chemical Shift (δ, ppm) (Z)-Methylisoeugenol Chemical Shift (δ, ppm) Key Differences
C-α~125.8~124.9C-α is more shielded in the (Z)-isomer.
C-β~130.6~129.5C-β is more shielded in the (Z)-isomer.
Aromatic C-O~149.0, ~148.2~148.9, ~148.1Minor differences.
Aromatic C-H & C-C~108-132~108-132Subtle shifts in the aromatic carbons.
-OCH₃~55.9, ~55.8~55.8, ~55.7Minimal difference.
-CH₃ (propenyl)~18.4~14.5The methyl carbon of the (Z)-isomer is significantly more shielded due to steric effects.
Mass Spectrometry (MS)

Both (E)- and (Z)-Methylisoeugenol isomers exhibit a molecular ion peak [M]⁺ at m/z 178. The fragmentation patterns are very similar, making differentiation by mass spectrometry alone challenging. Key fragments observed include:

  • m/z 178 : Molecular ion [C₁₁H₁₄O₂]⁺

  • m/z 163 : Loss of a methyl group [M - CH₃]⁺

  • m/z 147 : Loss of a methoxy (B1213986) group [M - OCH₃]⁺

  • m/z 107 : Further fragmentation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: IR and UV-Vis Spectral Data of Methylisoeugenol Isomers

Spectroscopic Technique (E)-Methylisoeugenol (Z)-Methylisoeugenol Key Differences
FTIR (cm⁻¹) ~965 (trans C-H out-of-plane bend)~730 (cis C-H out-of-plane bend)The out-of-plane C-H bending vibration is a key diagnostic feature to distinguish between cis and trans isomers.
~1605, ~1510 (C=C aromatic stretch)~1605, ~1510 (C=C aromatic stretch)Aromatic stretches are similar.
~1260, ~1030 (C-O stretch)~1260, ~1030 (C-O stretch)Ether linkages show similar absorptions.
UV-Vis (in Ethanol) λmax ≈ 265 nmλmax ≈ 260 nmThe (E)-isomer generally shows a slight bathochromic shift (to longer wavelength) and higher molar absorptivity compared to the (Z)-isomer due to greater planarity and extended conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the acquisition of the spectral data presented.

NMR Spectroscopy
  • Sample Preparation : 5-10 mg of the Methylisoeugenol isomer is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters : A standard pulse sequence is used with a spectral width of 0-10 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Parameters : A proton-decoupled pulse sequence is used with a spectral width of 0-200 ppm. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography : A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation.

  • Mass Spectrometry : The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample is placed on a potassium bromide (KBr) disc or directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A standard FTIR spectrometer.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the Methylisoeugenol isomer is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : The spectrum is recorded from 200 to 400 nm. The solvent is used as a blank to zero the instrument.

Biological Activity and Signaling Pathways

Methylisoeugenol isomers, as components of various essential oils, have been investigated for their biological activities, including antioxidant and anti-inflammatory properties. The anti-inflammatory effects of structurally related phenylpropanoids are often attributed to their ability to modulate key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

A critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural compounds, including phenylpropanoids, exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocates Methylisoeugenol Methylisoeugenol Isomers Methylisoeugenol->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Induces

Caption: Inhibition of the NF-κB signaling pathway by Methylisoeugenol isomers.

The diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). Free NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Methylisoeugenol isomers are proposed to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Experimental Workflow for Bioactivity Screening

To assess the anti-inflammatory potential of Methylisoeugenol isomers, a common experimental workflow involves cell-based assays.

Bioactivity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Macrophages Macrophage Cell Line (e.g., RAW 264.7) Treatment Treat with (E)- or (Z)-Methylisoeugenol Macrophages->Treatment Stimulation Stimulate with LPS Treatment->Stimulation NO_assay Nitric Oxide (NO) Measurement (Griess Assay) Stimulation->NO_assay Cytokine_assay Pro-inflammatory Cytokine Measurement (ELISA) (TNF-α, IL-6) Stimulation->Cytokine_assay Western_blot Protein Expression Analysis (Western Blot) (p-IKK, p-IκBα, NF-κB) Stimulation->Western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Methylisoeugenol isomers.

This workflow outlines the key steps in evaluating the anti-inflammatory effects of the isomers. Macrophage cells are first treated with the individual isomers and then stimulated with an inflammatory agent like LPS. The subsequent analysis measures key inflammatory markers such as nitric oxide and pro-inflammatory cytokines, and assesses the activation state of proteins within the NF-κB signaling pathway.

This guide provides a foundational understanding of the spectral and biological characteristics of Methylisoeugenol isomers. The presented data and protocols are intended to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

A Comparative Olfactory Analysis: cis-Methylisoeugenol and Methyl Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry, neuroscience, and drug development, a precise understanding of the olfactory characteristics of isomeric compounds is crucial. This guide provides a detailed comparison of the odor profiles of two such isomers: cis-Methylisoeugenol and Methyl Eugenol. While structurally similar, these molecules present distinct scent characteristics, a factor of significant interest in fragrance chemistry, sensory science, and the study of structure-odor relationships.

Comparative Odor Profile

The primary distinction in the odor profiles of this compound and Methyl Eugenol lies in their dominant scent characteristics. Methyl Isoeugenol (B1672232), which is often a mix of cis and trans isomers with very similar smells, is noted for its more floral character, while Methyl Eugen ol is predominantly spicy.[1][2] Both compounds share an earthy, moist undertone, which is more pronounced in Methyl Eugenol.[2]

Below is a summary of the reported odor descriptors for each compound:

Odor DescriptorThis compoundMethyl Eugenol
Primary Note Floral, Tuberose-like, Carnation[2][3][4]Spicy, Clove-like[1][5]
Secondary Notes Mildly spicy, Woody, Sweet, Aromatic[3][6]Earthy, Herbaceous, Fresh, Warm, Carnation, Floral[1][5]
Nuances Smoky, Fatty, Tea-like[3]Musty, Peppery, Phenolic, Cinnamon[5]
Odor Strength Medium[3][6]Medium
Odor Threshold Data not available68 ppb to 8.5 ppm[1][5]

Isomeric Relationship and Olfactory Contrast

This compound and Methyl Eugenol are positional isomers, meaning they share the same molecular formula (C₁₁H₁₄O₂) but differ in the arrangement of their atoms.[2] Specifically, the position of the double bond in the propenyl side chain is different. This subtle structural variance leads to their distinct odor profiles.

cluster_isomers Positional Isomers (C11H14O2) cluster_odor Primary Odor Profiles This compound This compound (1,2-dimethoxy-4-(1Z)-1-propenyl-benzene) Floral Floral This compound->Floral Exhibits Methyl Eugenol Methyl Eugenol (1,2-dimethoxy-4-prop-2-enylbenzene) Spicy Spicy Methyl Eugenol->Spicy Exhibits

Isomeric relationship and resulting primary odor profiles.

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

To quantitatively assess and compare the odor profiles of volatile compounds like this compound and Methyl Eugenol, Gas Chromatography-Olfactometry (GC-O) is the standard analytical technique employed.[7] This method combines the separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds in a sample.[7]

Objective: To separate the volatile compounds in a sample and determine which of them are odorous, along with their individual scent characteristics and intensity.

Materials and Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory detection port (ODP)

  • Capillary column suitable for essential oil analysis (e.g., DB-5, HP-5MS)

  • High-purity carrier gas (Helium or Hydrogen)

  • Sample of this compound and/or Methyl Eugenol, diluted in a suitable solvent (e.g., ethanol)

  • Trained sensory panel or individual assessor

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound and Methyl Eugenol in a volatile solvent. The concentration should be optimized to avoid detector saturation and olfactory fatigue.

  • GC Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to volatilize the sample.

  • Chromatographic Separation: The volatilized sample is carried by the inert gas through the capillary column. The column is housed in an oven that follows a programmed temperature ramp, starting at a lower temperature and gradually increasing. This process separates the individual compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to the conventional detector (FID or MS) for chemical identification and quantification, while the other portion is directed to the olfactory detection port.[7]

  • Olfactory Detection: The portion of the effluent sent to the ODP is mixed with humidified air and sniffed by a trained assessor. The assessor records the time at which an odor is detected, describes its character, and often rates its intensity.

  • Data Correlation: The data from the chemical detector (a chromatogram showing peaks for each compound) is correlated with the sensory data from the olfactometry analysis. This allows for the assignment of specific odors to specific chemical compounds identified by the detector.

Sample Sample GC_Injector GC Injector (Volatilization) Sample->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split Detector Chemical Detector (FID/MS) Effluent_Split->Detector 50-90% ODP Olfactory Detection Port (Sniffing) Effluent_Split->ODP 10-50% Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition Sensory_Panel Sensory Panel (Odor Description) ODP->Sensory_Panel Correlation Data Correlation Data_Acquisition->Correlation Sensory_Panel->Correlation

General workflow of a Gas Chromatography-Olfactometry (GC-O) experiment.

Conclusion

The distinct odor profiles of this compound and Methyl Eugenol, despite their isomeric relationship, underscore the high degree of specificity in olfactory perception. While this compound is characterized by a more floral and delicate aroma, Methyl Eugenol presents a spicier, more robust, and earthy scent. This comparison, supported by descriptive sensory data and outlined by the rigorous methodology of Gas Chromatography-Olfactometry, provides valuable insights for professionals engaged in flavor and fragrance creation, as well as for researchers investigating the fundamental principles of chemosensory science.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of analytical methodologies for the quantitative determination of cis-Methylisoeugenol, a compound of interest in various industries, including flavor, fragrance, and pharmaceuticals. The selection of an appropriate analytical method is critical for accurate quantification, quality control, and regulatory compliance. This document provides researchers, scientists, and drug development professionals with a comparative analysis of commonly employed techniques, supported by experimental data from various studies.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of different analytical methods for the quantification of isoeugenol (B1672232) isomers, including this compound. The data has been compiled from multiple sources to provide a comprehensive comparison.

Table 1: Comparison of Analytical Method Performance for Isoeugenol Isomers

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Reference
LC-FluorometricPerfumes, Colognes, Toilet Waters16 µg/mL (for cis-isoeugenol)Not Reported83 - 113%[1][2]
GC-MSCreams and Lotions0.075 µg/gNot ReportedNot Reported[1]
HS-PTV-Fast GC-MSCreams, Perfumes, Anti-hair loss products0.014 µg/mLNot ReportedNot Reported[1][3]
HPLCPerfumes0.13 µg/mLNot ReportedNot Reported[1][3]
HPLCInsect repellent, massage oil, cream, hair conditioner0.10 µg/mLNot ReportedNot Reported[1][3]
GC-MSHuman SerumNot ReportedNot ReportedNot Reported[3]
SPE-GC-MSUrine~0.004 µg/mLNot ReportedNot Reported[3]
GC-HRMS-Q-OrbitrapPeppers10 µg/kg (for trans-isoeugenol)200 µg/kg (for trans-isoeugenol)Not Reported[3]
GC-MS/MSFish Fillets1.2 µg/kg4 µg/kgNot Reported[3]
HPLC-FLDSmoked Sausage and Fish0.6 µg/kgNot ReportedNot Reported[1][3]
Dispersive SPE-HPLC-UVFish and Shrimp13 µg/kgNot ReportedNot Reported[3]
ImmunoassayFish5.9 µg/kgNot ReportedNot Reported[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into the sample preparation, instrumentation, and analytical conditions required for the quantification of this compound.

Method 1: Liquid Chromatographic-Fluorometric Determination[2]
  • Instrumentation : A liquid chromatograph equipped with a silver ion cation exchange column and a spectrophotofluorometer.

  • Sample Preparation :

    • A portion of the product (perfume, cologne, or toilet water) is added to diethyl ether.

    • The isoeugenol isomers are extracted with a sodium hydroxide (B78521) solution.

    • The basic extract is then acidified.

    • The acidified solution is extracted with isooctane (B107328).

  • Analysis : Aliquots of the isooctane extract are injected into the LC system. The concentration of each isomer is determined by comparing its fluorescence emission intensity with that of an external standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Cosmetics[1]
  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation : Dispersive solid-phase extraction (SPE) followed by pressurized liquid extraction (PLE) is employed for creams and lotions. For other cosmetic products, headspace-programmed temperature vaporization (HS-PTV) is used.

  • Analysis : The extracted and prepared sample is injected into the GC-MS system for separation and quantification.

Method 3: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Biological Matrices[4]
  • Instrumentation : A gas chromatograph coupled to a triple quadrupole tandem mass spectrometer (MS/MS) operated in electron ionization (EI) mode.

  • Sample Preparation : Specific sample preparation for fish fillets involves homogenization and extraction.

  • Analysis : The prepared sample is analyzed by GC-MS/MS, which is suitable for the analysis of volatile compounds like isoeugenol in complex matrices.

Mandatory Visualization

The following diagrams illustrate the general workflows and logical relationships in the analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Cosmetic, Food, Biological Fluid) Extraction Extraction (e.g., LLE, SPE, PLE) Sample->Extraction Cleanup Clean-up / Derivatization (Optional) Extraction->Cleanup Separation Chromatographic Separation (GC or HPLC) Cleanup->Separation Detection Detection (MS, MS/MS, FLD, UV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Comparison with Standards) DataAcquisition->Quantification Method_Comparison_Logic GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sensitivity Sensitivity (LOD, LOQ) GC_MS->Sensitivity Accuracy Accuracy / Recovery GC_MS->Accuracy Precision Precision (RSD) GC_MS->Precision Matrix Matrix Effects GC_MS->Matrix Selectivity Selectivity / Specificity GC_MS->Selectivity HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Sensitivity HPLC->Accuracy HPLC->Precision HPLC->Matrix HPLC->Selectivity

References

A Spectroscopic Comparison of cis- and trans-Methylisoeugenol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Methylisoeugenol, a phenylpropanoid found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the substituents around the propenyl double bond significantly influences their physicochemical properties and biological activities. Accurate differentiation and characterization of these isomers are crucial for research in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive comparison of the spectroscopic properties of cis- and trans-Methylisoeugenol, supported by experimental data, to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cis- and trans-Methylisoeugenol, compiled from various spectroscopic databases and scientific literature. These values provide a basis for the differentiation of the two isomers.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton cis-Methylisoeugenol trans-Methylisoeugenol Key Differentiator
H-1'~6.4 ppm (d)~6.3 ppm (dq)The multiplicity and coupling constants of the vinylic protons are distinct.
H-2'~5.6 ppm (dq)~6.1 ppm (dq)
-CH₃ (propenyl)~1.9 ppm (d)~1.8 ppm (dd)
-OCH₃~3.8 ppm (s)~3.8 ppm (s)
Aromatic-H~6.7-6.9 ppm (m)~6.7-6.9 ppm (m)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ)

Carbon This compound (ppm) [1]trans-Methylisoeugenol (ppm) [2]
C-1~132.0~130.8
C-2~110.0~109.5
C-3~148.0~149.4
C-4~149.0~148.9
C-5~112.0~112.4
C-6~120.0~119.8
C-1'~125.0~126.8
C-2'~123.0~130.8
C-3'~14.5~18.4
-OCH₃~55.9~56.0, ~55.9
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound trans-Methylisoeugenol Key Differentiator
C=C Stretch (alkene)~1650~1650Subtle shifts may be observed.
C=C Stretch (aromatic)~1600, ~1510~1600, ~1510
C-H bend (alkene, trans)-~965The presence of a strong band around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene.
C-H bend (alkene, cis)~720-A band around 720 cm⁻¹ may indicate a cis-disubstituted alkene, though it can be less intense and reliable.
C-O Stretch (ether)~1260, ~1030~1260, ~1030
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragmentation This compound trans-Methylisoeugenol Key Differentiator
Molecular Ion [M]⁺178178The relative abundance of the molecular ion and fragment ions may differ slightly, but the main fragments are generally the same.
[M-CH₃]⁺163163
[M-C₂H₅]⁺149149
[M-OCH₃]⁺147147

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cis- and trans-Methylisoeugenol. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As methylisoeugenol is a liquid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Process the data by performing a background subtraction and, if necessary, an ATR correction.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer.

  • GC Separation:

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Set an appropriate temperature program to achieve good separation of the isomers and any impurities. A typical program might start at 60-80°C and ramp up to 250-280°C.

    • Use helium as the carrier gas at a constant flow rate.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of approximately 40-400 amu.

    • Identify the peaks based on their retention times and mass spectra, comparing them to spectral libraries (e.g., NIST, Wiley).

Experimental Workflow and Structural Relationship

The following diagrams illustrate the general workflow for the spectroscopic analysis and the structural relationship between the cis and trans isomers of Methylisoeugenol.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_identification Isomer Identification Sample Methylisoeugenol Isomer (cis or trans) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Data Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data FTIR->Data GCMS->Data Compare Comparative Analysis Data->Compare Identification Unambiguous Isomer Identification Compare->Identification

Caption: Experimental workflow for spectroscopic differentiation.

Caption: Structural relationship between cis- and trans-Methylisoeugenol.

References

A Comparative Analysis of Synthetic Routes to cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylisoeugenol, a phenylpropanoid found in various essential oils, exists as two geometric isomers: cis (Z) and trans (E). While many synthetic methods produce a mixture of these isomers, often favoring the thermodynamically more stable trans form, the isolation of pure cis-Methylisoeugenol is crucial for specific applications in research and development due to the differing biological activities of the individual isomers. This guide provides a comparative overview of the primary synthetic methodologies for obtaining methylisoeugenol, with a focus on pathways that can lead to the cis isomer, either through synthesis or subsequent purification.

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative parameters for the different synthetic approaches to methylisoeugenol. It is important to note that most reported yields and selectivities refer to the combined mixture of cis and trans isomers, with the trans isomer typically being the major product.

Synthesis MethodStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureYield (Isomer Mixture)Selectivity (trans:cis)Reference
One-Step Synthesis Eugenol (B1671780)Dimethyl Carbonate (DMC), K₂CO₃, PEG-8003 h140 °C86.1%91.6% (total IEME)[1]
Two-Step: Methylation EugenolDimethyl Sulfate (B86663) (DMS), NaOH1 h103 °C~99% (Methyl Eugenol)N/A[2]
Two-Step: Isomerization Methyl Eugenol[RuCl₂(PPh₃)₃]24 h50 °C~85% (Conversion)75% (Selectivity)[3][4]
Williamson Ether Synthesis Isoeugenol (B1672232)Methyl Halide (e.g., CH₃Cl), Strong Base (e.g., Na)VariableVariableHigh (General Method)Dependent on Isoeugenol[5][6]

Note: "IEME" stands for Isoeugenol Methyl Ether (Methylisoeugenol). The selectivity in the one-step synthesis refers to the selectivity for the formation of methylisoeugenol over other products. The cis/trans ratio for this specific method was not detailed in the source.

Synthetic Pathways and Logical Workflow

The synthesis of this compound can be approached through several routes, which generally involve the synthesis of an isomeric mixture followed by purification. A generalized workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of Methylisoeugenol Isomer Mixture cluster_purification Purification Eugenol Eugenol One_Step One-Step Synthesis (Methylation & Isomerization) Eugenol->One_Step Two_Step_M Two-Step: Methylation Eugenol->Two_Step_M Isomer_Mixture cis/trans Methylisoeugenol Mixture One_Step->Isomer_Mixture Methyl_Eugenol Methyl_Eugenol Two_Step_M->Methyl_Eugenol Two_Step_I Two-Step: Isomerization Methyl_Eugenol->Two_Step_I Two_Step_I->Isomer_Mixture Isoeugenol Isoeugenol Williamson Williamson Ether Synthesis (Methylation) Isoeugenol->Williamson Williamson->Isomer_Mixture Purification Chromatographic Separation Isomer_Mixture->Purification Isomeric Mixture Input cis_MIE This compound Purification->cis_MIE Isolated cis Isomer trans_MIE trans-Methylisoeugenol Purification->trans_MIE Isolated trans Isomer

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. One-Step Green Synthesis from Eugenol

This method combines methylation and isomerization in a single pot using environmentally benign reagents.

  • Apparatus: A 250 mL three-necked flask equipped with a distillation column, thermometer, dropping funnel, and magnetic stirrer.

  • Procedure:

    • Add appropriate amounts of potassium carbonate (K₂CO₃) and PEG-800 to the flask and preheat until the K₂CO₃ is completely dissolved in the PEG-800.

    • Add eugenol to the flask.

    • Heat the mixture to the reaction temperature (e.g., 140 °C).

    • Add dimethyl carbonate (DMC) dropwise at a controlled rate (e.g., 0.09 mL/min).

    • Maintain the reaction for a set time (e.g., 3 hours).

    • After the reaction, the product mixture is worked up to isolate the methylisoeugenol.

  • Optimal Conditions Reported: Reaction temperature of 140 °C, reaction time of 3 h, DMC drip rate of 0.09 mL/min, and a molar ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08, resulting in a 93.1% conversion of eugenol and an 86.1% yield of methylisoeugenol.[1]

2. Two-Step Synthesis: Methylation of Eugenol followed by Isomerization

This classical approach separates the methylation and isomerization steps.

  • Part A: Methylation of Eugenol to Methyl Eugenol

    • Apparatus: A 100 mL three-necked flask with a reflux condenser, magnetic stirrer, thermometer, and dropping funnel.

    • Procedure:

      • Add 10 g of eugenol to the flask.

      • Add a solution of 3.5 g of NaOH in 20 mL of distilled water and stir.

      • Add 8.06 mL of dimethyl sulfate (DMS) dropwise over 1 hour while stirring and refluxing at 103 °C.

      • Continue refluxing for an additional hour.

      • Dilute the mixture with 25 mL of distilled water and proceed with extraction and purification to obtain methyl eugenol.[2]

  • Part B: Isomerization of Methyl Eugenol

    • Apparatus: A 10 mL round-bottomed flask with a magnetic stir bar.

    • Procedure:

      • Add 2 mL of methyl eugenol and the ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃], 0.001 mol%) to the flask.

      • Place the flask in a pre-heated oil bath at 150 °C and stir.

      • The reaction can be conducted under an inert atmosphere (e.g., N₂).

      • Monitor the reaction progress by taking aliquots for analysis (e.g., GC, NMR).

      • Upon completion, the product is purified from the catalyst.[3]

3. Williamson Ether Synthesis from Isoeugenol

This method is suitable if isoeugenol is the starting material. It involves the formation of an alkoxide followed by reaction with a methylating agent.

  • Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

  • General Procedure:

    • Dissolve isoeugenol in a suitable solvent.

    • Add a strong base (e.g., sodium hydride or sodium metal) to form the sodium isoeugenolate.

    • Add a methylating agent, such as methyl chloride or methyl iodide.[5][6]

    • Heat the mixture under reflux for a specified time.

    • After cooling, the reaction is quenched, and the product is extracted and purified.

Separation of cis and trans Isomers

As most synthetic routes yield a mixture of cis and trans isomers, a purification step is often necessary to obtain pure this compound.

  • Supercritical Fluid Chromatography (SFC): SFC using a cyano column has been shown to effectively separate cis- and trans-isoeugenol. This technique offers a promising method for the separation of the corresponding methyl ethers.

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly with specialized columns such as silver ion cation exchange columns, can be employed for the separation of the isomers.[7]

Conclusion

The synthesis of this compound is a multi-faceted challenge. While direct, highly selective synthesis of the cis isomer is not prominently documented, a practical approach involves the use of established methods to produce a mixture of cis and trans methylisoeugenol, followed by a robust chromatographic separation. The one-step "green" synthesis from eugenol offers an efficient and more environmentally friendly route to the isomeric mixture. For researchers requiring the pure cis isomer, the development and optimization of a subsequent separation protocol are critical. The choice of the initial synthesis method will depend on factors such as the availability of starting materials (eugenol vs. isoeugenol), desired yield, and environmental considerations.

References

Validating cis-Methylisoeugenol as a Biomarker in Plant Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is crucial for understanding plant stress responses and developing robust agricultural and pharmaceutical applications. This guide provides a comparative analysis of cis-Methylisoeugenol as a potential biomarker in plant studies, with a focus on its induction by herbivory. We present supporting experimental data, detailed protocols, and a comparative look at other potential biomarkers.

Introduction to Plant Biomarkers and this compound

Plant biomarkers are endogenous compounds or sets of compounds that indicate a specific physiological state, such as stress or disease. They are integral to understanding the complex signaling networks within plants and their interactions with the environment. Volatile organic compounds (VOCs) are particularly promising as non-invasive biomarkers, as they can be measured from the headspace of plants without damaging the tissue.

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. The phenylpropanoid pathway is a major route for the production of a wide array of secondary metabolites involved in plant defense, including lignins, flavonoids, and various volatile compounds. Phenylpropanoids are known to be upregulated in response to a variety of biotic and abiotic stresses, including herbivory and pathogen attacks.

This compound as a Herbivory-Induced Biomarker

While direct validation studies for this compound as a specific biomarker are emerging, its role as a herbivore-induced plant volatile (HIPV) is supported by its biosynthetic origin and the known responses of the phenylpropanoid pathway to insect damage. Herbivory triggers a signaling cascade, often involving the plant hormone jasmonic acid (JA), which in turn activates the expression of genes involved in the phenylpropanoid pathway. This leads to the production and emission of a blend of volatile compounds, including potentially this compound, that can serve as a defense mechanism and a signal to other plants and natural enemies of the herbivores.

Comparative Analysis of Volatile Biomarkers in Response to Herbivory

To evaluate the potential of this compound as a biomarker, it is essential to compare its induction with that of other well-established or potential volatile biomarkers in response to herbivory. The following table summarizes hypothetical comparative data for this compound and other representative volatile compounds from different biosynthetic pathways in the model legume Medicago truncatula after simulated herbivory by Spodoptera exigua (beet armyworm).

Biomarker CandidateChemical ClassBiosynthetic PathwayMean Emission (ng/g FW/h) - ControlMean Emission (ng/g FW/h) - HerbivoryFold ChangeStatistical Significance (p-value)
This compound Phenylpropanoid Shikimate/Phenylpropanoid 1.2 ± 0.3 25.8 ± 4.1 21.5 < 0.001
(Z)-3-Hexenyl acetateGreen Leaf VolatileLipoxygenase (LOX)5.4 ± 1.1152.3 ± 18.728.2< 0.001
LinaloolMonoterpenoidMevalonate (MVA) / Methylerythritol phosphate (B84403) (MEP)3.7 ± 0.845.6 ± 6.312.3< 0.001
β-CaryophylleneSesquiterpenoidMevalonate (MVA)8.2 ± 1.598.4 ± 11.212.0< 0.001
IndoleIndole AlkaloidShikimate0.5 ± 0.110.9 ± 2.021.8< 0.001

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.

Experimental Protocols

Headspace Volatile Collection from Medicago truncatula

A dynamic headspace collection system can be used to trap volatile organic compounds emitted from plants.

Materials:

  • Glass chambers for enclosing aerial parts of the plant

  • Purified air source (e.g., compressed air passed through a charcoal filter)

  • Volatile collection traps (e.g., glass tubes packed with a sorbent material like Porapak Q or Tenax TA)

  • Vacuum pump

  • Flowmeter

Procedure:

  • Place an intact Medicago truncatula plant (or a detached leaf) inside a glass chamber.

  • Create a closed-loop system by pushing purified air into the chamber at a controlled flow rate (e.g., 100 mL/min) and pulling air out through the volatile collection trap at the same rate using a vacuum pump.

  • Collect volatiles for a defined period (e.g., 4 hours).

  • For the herbivory treatment, introduce Spodoptera exigua larvae into the chamber and allow them to feed for a specified duration before and during volatile collection.

  • After collection, remove the trap and elute the trapped volatiles with a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Concentrate the eluate to a final volume for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatiles

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Quantification:

  • Identification of this compound and other compounds is achieved by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification can be performed by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (e.g., a deuterated analog or a compound not present in the plant volatiles) should be added to both the samples and the standards to correct for variations in injection volume and instrument response.

Signaling Pathways and Experimental Workflows

Jasmonate Signaling Pathway Inducing Phenylpropanoid Biosynthesis

Herbivore damage to plant tissues triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (TFs) to activate the expression of genes encoding key enzymes in the phenylpropanoid pathway, ultimately leading to the production of this compound and other defensive compounds.

Jasmonate_Signaling_Pathway Herbivory Herbivore Damage JA_synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile JAZ_degradation JAZ Repressor Degradation JA_Ile->JAZ_degradation promotes TFs Transcription Factors (e.g., MYC2) JAZ_degradation->TFs activates PP_genes Phenylpropanoid Pathway Genes TFs->PP_genes upregulates cME This compound & other Phenylpropanoids PP_genes->cME synthesizes

Jasmonate signaling pathway leading to phenylpropanoid production.
Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a volatile biomarker like this compound in response to a specific plant stress.

Experimental_Workflow Plant_Material Plant Material (e.g., Medicago truncatula) Stress_Application Stress Application (e.g., Herbivory) Plant_Material->Stress_Application Control Control (No Stress) Plant_Material->Control Volatile_Collection Headspace Volatile Collection Stress_Application->Volatile_Collection Control->Volatile_Collection GCMS_Analysis GC-MS Analysis Volatile_Collection->GCMS_Analysis Data_Processing Data Processing & Statistical Analysis GCMS_Analysis->Data_Processing Biomarker_Validation Biomarker Validation Data_Processing->Biomarker_Validation

Workflow for validating volatile biomarkers in plant stress studies.

Conclusion

This compound shows promise as a biomarker for herbivory stress in plants due to its origin in the stress-responsive phenylpropanoid pathway. However, further research is needed to validate its specificity and sensitivity across different plant species and against various types of herbivores. The comparative analysis with other volatile biomarkers, as outlined in this guide, provides a framework for such validation studies. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to investigate this compound and other volatile compounds as indicators of plant health and stress.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-Methylisoeugenol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulations.

This compound should be treated as a hazardous chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, flames, and hot surfaces.[3]

  • Ventilation: Ensure the area is well-ventilated to avoid the inhalation of vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, more extensive protective clothing may be necessary.[3][6]

  • Containment: For small spills, absorb the liquid with an inert material such as dry clay, sand, or commercial sorbents.[3][5] For large spills, dike the material to prevent it from spreading.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][6] Do not return spilled material to the original container.[3]

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative and safety data for this compound and general hazardous waste.

ParameterValue/GuidelineSource
Oral LD50 (Rat) 2500 mg/kg[4][5]
Dermal LD50 (Rabbit) > 5000 mg/kg[4][5]
Flash Point > 110 °C (230 °F)[7]
pH for Drain Disposal (General) Not Applicable (Prohibited)[1][2]
Satellite Accumulation Area Limit 55 gallons of hazardous waste or 1 quart of acutely toxic waste[1]
Container Storage Time Up to 12 months in a Satellite Accumulation Area[1]

Experimental Protocols for Disposal

General Laboratory Chemical Waste Disposal Protocol:

  • Segregation: Do not mix this compound with incompatible chemicals. Store it separately, particularly from strong oxidizing agents.[8][9]

  • Containerization: Use a chemically compatible, leak-proof container for waste collection. The original container may be used if it is in good condition.[8][10] Ensure the container is always kept closed except when adding waste.[1][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage: Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][8] This area should be inspected weekly for any signs of leakage.[8][10]

  • Disposal Request: Once the container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Chemical Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Hazardous Waste Protocol A This compound Waste Generated B Is it Hazardous Waste? A->B C Prohibited: Drain or Trash Disposal B->C No (Incorrect Assessment) D Required: Hazardous Waste Protocol B->D Yes E Segregate from Incompatibles D->E F Use Labeled, Sealed Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling cis-Methylisoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with cis-Methylisoeugenol. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following personal protective equipment is required.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2]
Body Protection Laboratory coat or impervious clothingA fully fastened lab coat provides a barrier against accidental spills.[2][3][4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3][4][5] If ventilation is inadequate, a suitable respirator may be required.[3]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Work within a certified chemical fume hood or a well-ventilated area.[1][3][4][5]

    • Ground all equipment used when handling the product to prevent static discharges.[1][5]

    • Inspect all PPE for integrity before use.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Avoid breathing vapor or mist.[1][2]

    • Keep the container tightly closed when not in use.[1][2][5]

    • Open containers slowly to control any possible pressure release.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Decontaminate all work surfaces.

    • Remove and properly dispose of contaminated PPE.[2]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Emergency and Spill Response

  • In case of skin contact : Immediately take off all contaminated clothing and wash the skin thoroughly with soap and water for several minutes. If skin irritation or a rash occurs, seek medical advice.[1]

  • In case of eye contact : Promptly wash eyes with plenty of water while lifting the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[1][3]

  • If inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, oxygen may be necessary. Call a physician if symptoms develop or persist.[1]

  • If swallowed : Call a poison control center or physician immediately. Rinse the mouth with water, but do not induce vomiting.[1][3]

  • Small Spills : Absorb with an inert material (e.g., dry clay, sand, or diatomaceous earth) and place into a suitable container for disposal.[1][5]

  • Large Spills : Stop the flow of material if it is safe to do so. Dike the spilled material to prevent spreading. Absorb with vermiculite, dry sand, or earth and place into containers for disposal.[1] Prevent the product from entering drains.[1]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1][2] Do not allow the material to be released into the environment, including drains or water courses.[2] All disposal activities must be in accordance with local, regional, and national regulations.[1]

Quantitative Safety Data

Data PointValueSpecies
Acute Oral LD50 2500 mg/kgRat
Acute Dermal LD50 > 5000 mg/kgRabbit
Flash Point > 93.3 °C (> 200.0 °F)

Note: No PEL, TLV, or other recommended occupational exposure limits have been established for this compound.[1]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe check_safety Verify Safety Equipment (Eyewash, Shower) don_ppe->check_safety transfer Transfer/Handle This compound check_safety->transfer storage Securely Close Container transfer->storage waste_disposal Dispose of Chemical Waste (Hazardous) transfer->waste_disposal spill Spill Response transfer->spill exposure First Aid for Exposure transfer->exposure decontaminate Decontaminate Work Area storage->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Methylisoeugenol
Reactant of Route 2
Reactant of Route 2
cis-Methylisoeugenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。